ODM-204
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16O6S |
|---|---|
IUPAC Name |
4-[[(1R)-3-imidazol-1-yl-6,6-dimethylcyclohex-2-en-1-yl]-methylamino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C20H21F3N4/c1-19(2)7-6-16(27-9-8-25-13-27)11-18(19)26(3)15-5-4-14(12-24)17(10-15)20(21,22)23/h4-5,8-11,13,18H,6-7H2,1-3H3/t18-/m1/s1 |
SMILES |
CC1(CCC(=CC1N(C)C2=CC(=C(C=C2)C#N)C(F)(F)F)N3C=CN=C3)C |
Appearance |
Solid powder |
Synonyms |
ODM204; ODM-204; ODM 204.; NONE |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Pronged Attack of ODM-204 on Castration-Resistant Prostate Cancer: A Technical Overview
For Immediate Release
Espoo, Finland – November 6, 2025 – In the landscape of advanced prostate cancer therapeutics, the investigational compound ODM-204 has emerged as a molecule of significant interest due to its unique, dual mechanism of action. Targeting two critical pathways that fuel the growth of castration-resistant prostate cancer (CRPC), this compound acts as both a potent androgen receptor (AR) antagonist and an inhibitor of CYP17A1, the key enzyme in androgen biosynthesis. This technical guide provides an in-depth analysis of the mechanism of action, preclinical efficacy, and clinical findings for this compound, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Two-Front War on Androgen Signaling
Castration-resistant prostate cancer is defined by its continued proliferation despite androgen deprivation therapy, often driven by reactivated AR signaling through intratumoral androgen production or AR mutations. This compound is a nonsteroidal small molecule designed to counteract this resistance by simultaneously blocking the AR ligand-binding domain and shutting down the production of its ligands.[1][2]
-
CYP17A1 Inhibition: this compound potently inhibits the CYP17A1 enzyme, which is essential for the synthesis of androgens such as testosterone and dihydrotestosterone (DHT) in both the testes and adrenal glands.[2] By blocking this enzyme, this compound effectively reduces the circulating and intratumoral androgen levels that can activate the androgen receptor.
-
Androgen Receptor Antagonism: Concurrently, this compound binds with high affinity to the androgen receptor itself. This direct antagonism prevents receptor activation and its subsequent translocation to the nucleus, thereby blocking the transcription of androgen-dependent genes responsible for prostate cancer cell growth and proliferation.[2]
This dual-action approach is hypothesized to provide a more comprehensive and durable suppression of the AR signaling axis compared to agents that target only one of these mechanisms.[3]
Quantitative Preclinical Data
This compound has demonstrated potent activity in a range of preclinical assays, confirming its dual mechanism. The key quantitative metrics are summarized below.
| Parameter | Target/Cell Line | Value | Reference |
| Enzymatic Inhibition | |||
| IC₅₀ | CYP17A1 | 22 nM | [3][4][5] |
| Receptor Binding | |||
| Kᵢ | Wild-Type Androgen Receptor | 47 nM | [3][4] |
| IC₅₀ | Androgen Receptor (reporter assay) | 80 nM | [5] |
| Cell Proliferation | |||
| IC₅₀ | LNCaP Cells | 170 nM | [4] |
| IC₅₀ | VCaP Cells | 280 nM | [4] |
| Mutant AR Inhibition | (Nuclear Translocation) | ||
| IC₅₀ | AR (T877A) | 95 nM | [4] |
| IC₅₀ | AR (W741L) | 277 nM | [4] |
| IC₅₀ | AR (F876L) | 6 nM | [4] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | VCaP Xenograft Model (50 mg/kg/day) | 66% | [4] |
Key Experimental Protocols
The following sections detail the methodologies used to establish the efficacy and mechanism of action of this compound.
Androgen Receptor Competitive Binding Assay
The binding affinity of this compound to the wild-type androgen receptor was determined using a competitive radioligand binding assay with rat prostate cytosol.
-
Cytosol Preparation: Ventral prostates are excised from 60-90 day old Sprague-Dawley rats 24 hours post-castration. The tissue is homogenized in a low-salt TEDG buffer (containing TRIS, EDTA, DTT, and glycerol) with protease inhibitors. The homogenate is then subjected to high-speed refrigerated centrifugation to isolate the cytosolic fraction (supernatant), which is stored at -70°C.
-
Competitive Binding: The assay is performed in tubes containing a fixed concentration of a radiolabeled androgen (e.g., 1 nM [³H]-R1881 or [³H]-Mibolerone) and increasing concentrations of the unlabeled competitor (this compound).
-
Incubation and Separation: The prostate cytosol preparation is added to the tubes and incubated for 24 hours at 4°C to reach binding equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand using methods such as hydroxyapatite (HAP) precipitation or filtration.
-
Quantification and Analysis: The radioactivity of the bound fraction is measured using a scintillation counter. The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ value is determined by non-linear regression analysis, and the Kᵢ value is calculated using the Cheng-Prusoff equation.
CYP17A1 Enzymatic Activity Assay
The inhibitory potency of this compound against CYP17A1 was assessed using human testicular microsomes, which are a rich source of the enzyme.
-
Reaction Mixture: The assay is conducted in a buffer system containing human testicular microsomes, a NADPH-regenerating system (as a source of reducing equivalents for the P450 enzyme), and a radiolabeled substrate (e.g., [¹⁴C]-Progesterone for 17α-hydroxylase activity or [³H]-17-OH-pregnenolone for 17,20-lyase activity).
-
Inhibition: this compound is added to the reaction mixture at various concentrations and pre-incubated before the addition of the substrate to initiate the reaction.
-
Steroid Extraction: The reaction is incubated at 37°C and then stopped (e.g., by adding a strong base). The steroid substrates and products are extracted from the aqueous mixture using an organic solvent like ethyl acetate.
-
Product Separation and Detection: The extracted steroids are separated using thin-layer chromatography (TLC). The TLC plates are then exposed to a phosphor screen, and the radioactivity of the substrate and product bands is quantified.
-
Data Analysis: The percentage of substrate conversion to product is calculated for each concentration of this compound. The IC₅₀ value is then determined by plotting the percent inhibition against the log concentration of this compound.
VCaP Xenograft Model for In Vivo Efficacy
The antitumor activity of this compound was evaluated in a subcutaneous VCaP xenograft model, which represents androgen-sensitive prostate cancer.[4][6]
-
Cell Culture and Implantation: VCaP cells are cultured in appropriate media. A suspension of 1-5 x 10⁶ VCaP cells, typically mixed 1:1 with Matrigel, is injected subcutaneously into the flank of 6-8 week old male immunodeficient mice (e.g., BALB/c nude or SCID).[6]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., ~100-200 mm³). The mice are then randomized into treatment and vehicle control groups.
-
Dosing and Monitoring: this compound is administered orally (e.g., 50 mg/kg, once daily). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (length × width²)/2. Body weight and the general health of the animals are also monitored.
-
Endpoint and Analysis: The study is concluded after a predefined period (e.g., 28 days) or when tumors in the control group reach a maximum allowed size. Tumors are then excised and weighed. The primary endpoint is tumor growth inhibition (TGI), calculated by comparing the change in tumor volume or final tumor weight between the treated and control groups.
Phase I Clinical Trial Findings (NCT02344017)
A Phase I dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in men with metastatic CRPC.[4][7]
| Parameter | Finding | Reference |
| Study Population | 23 patients with progressive metastatic CRPC | [4] |
| Dose Levels | 50, 100, 200, 300, 500 mg (twice daily) | [4] |
| Safety | Generally well tolerated. Most common adverse events were fatigue, nausea, decreased appetite, and diarrhea. | [4] |
| Efficacy | PSA Response (≥50% decline): 13% of patients at 12 weeks. | [4][7] |
| Testosterone Levels: Decreases observed, confirming androgen deprivation. | [7] | |
| Pharmacokinetics | Dose-dependent increase in AUC and Cmax up to 300 mg dose after a single administration. | [7] |
| Challenge: Unexpectedly lower steady-state concentrations on Day 8 compared to Day 1, particularly at higher doses. | [7] |
While this compound demonstrated a favorable safety profile and clear evidence of biological activity through reductions in testosterone and PSA, its development was halted.[7] The unexpected pharmacokinetic properties, characterized by decreasing drug concentrations after repeated dosing, presented significant challenges for further clinical advancement.[4][7]
Conclusion
This compound represents a rational and innovative approach to treating CRPC by dually inhibiting both androgen synthesis via CYP17A1 and androgen action at the receptor level. Preclinical data robustly support this mechanism, demonstrating potent enzymatic and receptor inhibition, suppression of cancer cell growth, and significant antitumor activity in vivo. Although clinical development was ultimately stopped due to unfavorable pharmacokinetic properties, the extensive preclinical and early clinical data for this compound provide a valuable case study and a strong foundation for the development of future dual-action inhibitors for advanced prostate cancer.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate … [ouci.dntb.gov.ua]
The Discovery and Development of ODM-204: A Dual Inhibitor of Androgen Receptor and CYP17A1
For Researchers, Scientists, and Drug Development Professionals
Abstract
ODM-204 is a novel, orally available, nonsteroidal small molecule that emerged from a focused drug discovery program aimed at overcoming resistance to existing therapies for castration-resistant prostate cancer (CRPC).[1][2] It was rationally designed as a dual-action inhibitor, simultaneously targeting two key drivers of CRPC progression: the androgen receptor (AR) and the cytochrome P450 17A1 (CYP17A1) enzyme.[1][2][3][4] This whitepaper provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data, experimental methodologies, and a visualization of its mechanism of action. Although this compound showed initial promise, its development was ultimately halted due to unfavorable pharmacokinetic properties.[5][6][7]
Introduction: The Rationale for Dual Inhibition in CRPC
Castration-resistant prostate cancer is characterized by the continued proliferation of prostate cancer cells despite androgen deprivation therapy.[2][7] This progression is largely driven by persistent activation of the androgen receptor signaling axis through various mechanisms, including AR gene amplification, mutations, and intratumoral androgen synthesis.[1][8] The enzyme CYP17A1 is a critical bottleneck in the biosynthesis of androgens, including testosterone and dihydrotestosterone (DHT).[1][2][7] Therefore, the simultaneous inhibition of both the AR and CYP17A1 presents a compelling therapeutic strategy to more effectively shut down androgen signaling and overcome resistance.[8] this compound was developed to address this therapeutic hypothesis.
Discovery and Preclinical Characterization
This compound was identified through a medicinal chemistry campaign aimed at discovering novel nonsteroidal compounds with potent dual activity against AR and CYP17A1.
In Vitro Activity
The inhibitory potential of this compound against its two primary targets was quantified through a series of in vitro assays. The compound demonstrated high affinity for the androgen receptor and potent inhibition of the CYP17A1 enzyme.[9]
| Parameter | Value | Target | Assay System |
| IC50 | 22 nM | CYP17A1 | Human Testicular Microsomes |
| IC50 | 80 nM | Androgen Receptor | - |
| Ki | 47 nM | Androgen Receptor | Rat Prostate Cytosolic Lysates |
Table 1: In Vitro Inhibitory Activity of this compound.[9][10]
Furthermore, this compound demonstrated potent inhibition of cell proliferation in androgen-dependent prostate cancer cell lines.
| Cell Line | IC50 | Description |
| LNCaP | 170 nM | Androgen-sensitive human prostate adenocarcinoma cells |
| VCaP | 280 nM | Androgen-sensitive human prostate cancer cells expressing wild-type AR |
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines.
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism of action:
-
CYP17A1 Inhibition : By inhibiting CYP17A1, this compound blocks the synthesis of androgens in the testes and adrenal glands, thereby reducing the levels of circulating androgens that can activate the AR.[3][4]
-
Androgen Receptor Antagonism : this compound directly binds to the ligand-binding domain of the AR, preventing its activation by any residual androgens. This inhibits the nuclear translocation of the AR and subsequent transcription of androgen-dependent genes that promote tumor growth.[3][4]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. science.rsu.lv [science.rsu.lv]
- 8. Development of the VCaP Androgen Independent Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. ascopubs.org [ascopubs.org]
ODM-204: A Technical Whitepaper on a Dual-Action Inhibitor for Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
ODM-204 is a novel, nonsteroidal small molecule that represents a significant advancement in the targeted therapy of castration-resistant prostate cancer (CRPC). It uniquely combines two distinct mechanisms of action: high-affinity antagonism of the androgen receptor (AR) and potent inhibition of the CYP17A1 enzyme, a critical node in androgen biosynthesis. This dual-action approach is designed to more effectively suppress the androgen signaling axis that drives CRPC progression. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data associated with this compound. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are also presented to facilitate further research and development in this area.
Chemical Structure and Properties
This compound is a nonsteroidal compound with a molecular formula of C₂₀H₂₁F₃N₄ and a molecular weight of 374.4 g/mol .[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₁F₃N₄ | [1][2] |
| Molecular Weight | 374.4 g/mol | [1] |
| CAS Number | 1642818-64-1 | [3] |
| Chemical Name | 4-(1-(3-(1H-imidazol-1-yl)cyclohex-2-en-1-yl)(methyl)amino)-2-(trifluoromethyl)benzonitrile | N/A |
| InChIKey | CIGRGLYYGIMTOD-GOSISDBHSA-N | [1] |
| SMILES | CC1(C)CCC(=C[C@H]1N(C)c2ccc(C#N)c(c2)C(F)(F)F)n3ccnc3 | [1] |
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism that targets the androgen receptor signaling pathway at two critical points.[4][5][6] This dual inhibition is intended to provide a more comprehensive suppression of the hormonal drivers of CRPC than single-action agents.[7]
-
Androgen Receptor (AR) Antagonism : this compound is a potent antagonist of the androgen receptor. It binds to the AR with high affinity, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[7][8] This blockade inhibits androgen-induced AR activation and its subsequent translocation to the nucleus, thereby preventing the transcription of AR-responsive genes that promote prostate cancer cell growth and survival.[6][7]
-
CYP17A1 Inhibition : this compound also inhibits the enzymatic activity of CYP17A1 (17α-hydroxylase/17,20-lyase), a key enzyme in the biosynthesis of androgens.[6][7] By inhibiting CYP17A1 in both the testes and adrenal glands, this compound reduces the production of precursor molecules that are converted to testosterone and DHT, thus lowering the levels of circulating androgens that can activate the AR.[4][6]
The following diagram illustrates the dual points of intervention of this compound in the androgen signaling and biosynthesis pathways.
Caption: Dual mechanism of this compound targeting androgen biosynthesis and receptor signaling.
Preclinical and Clinical Data
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against both the androgen receptor and the CYP17A1 enzyme in various in vitro assays.
Table 2: In Vitro Activity of this compound
| Assay | Target/Cell Line | Value | Reference(s) |
| CYP17A1 Inhibition | Human testicular microsomes | IC₅₀ = 22 nM | [8] |
| AR Binding Affinity | Rat prostate cytosolic lysates | Kᵢ = 47 nM | [8] |
| AR Inhibition | IC₅₀ = 80 nM | [3][9] | |
| Cell Proliferation Inhibition | LNCaP cells | IC₅₀ = 170 nM | [8] |
| Cell Proliferation Inhibition | VCaP cells | IC₅₀ = 280 nM | [8] |
| AR Mutant Transactivation Inhibition | AR(T877A) | IC₅₀ = 95 nM | [8] |
| AR(W741L) | IC₅₀ = 277 nM | [8] | |
| AR(F876L) | IC₅₀ = 6 nM | [8] |
In Vivo Efficacy
Preclinical studies in animal models have shown significant anti-tumor activity of this compound.
Table 3: In Vivo Activity of this compound
| Model | Treatment | Outcome | Reference(s) |
| VCaP Xenograft Model (mice) | 50 mg/kg/day, oral | 66% tumor growth inhibition | [8] |
| Cynomolgus Monkeys | Single oral dose of 10-30 mg/kg | Dose-dependent inhibition of adrenal and testicular steroid production | [4] |
| Male Rats (with leuprolide acetate) | Co-administration | Potentiation of testosterone suppression and reduction in androgen-sensitive organ weights | [4] |
Clinical Trial Data
A Phase I dose-escalation study (NCT02344017) was conducted in patients with metastatic CRPC.
Table 4: Phase I Clinical Trial (DUALIDES) Overview
| Parameter | Finding | Reference(s) |
| Dose Levels | 50, 100, 200, 300, 500 mg twice daily | [10][11][12] |
| Tolerability | Generally well tolerated | [10][11][12] |
| Pharmacokinetics | AUC and Cmax increased with dose up to 300 mg. Unexpectedly decreased steady-state concentrations at higher doses on day 8. | [10][11][12] |
| Efficacy | PSA decreases observed in 30% of patients. 13% of patients had a PSA response (≥50% reduction) at 12 weeks. | [10][11][12] |
| Development Status | Further development was halted due to unfavorable pharmacokinetic properties. | [11][12] |
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.
Competitive Androgen Receptor Binding Assay
This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
-
Preparation of Cytosolic AR : Prepare cytosolic extracts from rat prostates or use commercially available recombinant AR protein.
-
Assay Setup : In a 96-well plate, add increasing concentrations of this compound.
-
Radioligand Addition : Add a constant concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).
-
Incubation : Incubate the plate to allow for competitive binding to reach equilibrium.
-
Separation : Separate bound from unbound radioligand using a method like filtration over glass fiber filters.
-
Detection : Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis : Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
CYP17A1 Inhibition Assay
This assay measures the inhibition of CYP17A1 enzymatic activity using human testicular microsomes.
-
Microsome Preparation : Use human testicular microsomes as a source of CYP17A1.
-
Reaction Mixture : In a microcentrifuge tube, combine buffer, NADPH regenerating system, microsomes, and varying concentrations of this compound.
-
Substrate Addition : Initiate the reaction by adding a CYP17A1 substrate, such as progesterone.
-
Incubation : Incubate at 37°C for a specified time.
-
Reaction Termination : Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analysis : Centrifuge to pellet the protein and analyze the supernatant for the formation of the product (e.g., androstenedione) using LC-MS/MS.
-
Data Analysis : Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by non-linear regression.
Cell Proliferation Assay (VCaP and LNCaP cells)
This assay assesses the effect of this compound on the proliferation of androgen-sensitive prostate cancer cells.
-
Cell Seeding : Seed VCaP or LNCaP cells in a 96-well plate in media containing charcoal-stripped fetal bovine serum to remove endogenous androgens.
-
Androgen Stimulation : After cell attachment, add a synthetic androgen, such as R1881, to stimulate proliferation.
-
Compound Treatment : Add serial dilutions of this compound to the wells.
-
Incubation : Incubate the cells for a period of 4-6 days.
-
Viability Assessment : Measure cell viability using a reagent such as WST-1 or MTT.
-
Data Analysis : Normalize the data to vehicle-treated controls and plot cell viability against the log concentration of this compound to determine the IC₅₀.
VCaP Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of this compound.
Caption: A typical experimental workflow for a VCaP xenograft study.
-
Animal Model : Use immunodeficient mice (e.g., SCID or nude mice).
-
Cell Implantation : Subcutaneously inject VCaP cells, typically mixed with Matrigel, into the flanks of the mice.
-
Tumor Establishment : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment : Randomize mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle daily via oral gavage.
-
Monitoring : Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).
-
Data Analysis : Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the percentage of tumor growth inhibition.
Conclusion
This compound is a rationally designed dual-action inhibitor of the androgen receptor and CYP17A1. Preclinical data demonstrated its potential to effectively suppress the androgen signaling axis, leading to significant anti-tumor activity in models of castration-resistant prostate cancer. While the compound showed evidence of clinical activity in a Phase I trial, its further development was halted due to an unfavorable pharmacokinetic profile. Nevertheless, the concept of dual AR and CYP17A1 inhibition remains a promising strategy for the treatment of CRPC, and the data and methodologies associated with the study of this compound provide a valuable foundation for the development of future therapies with improved pharmacological properties.
References
- 1. ascopubs.org [ascopubs.org]
- 2. High intratumoral dihydrotestosterone is associated with antiandrogen resistance in VCaP prostate cancer xenografts in castrated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.taconic.com [info.taconic.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Enzalutamide and CXCR7 inhibitor combination treatment suppresses cell growth and angiogenic signaling in castration‐resistant prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of pharmacokinetics between humans and monkeys [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
In Vitro Characterization of ODM-204: A Dual Inhibitor of Androgen Synthesis and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-204 is a novel, nonsteroidal small molecule inhibitor currently under investigation for the treatment of castration-resistant prostate cancer (CRPC).[1][2] CRPC is characterized by the continued activity of the androgen receptor (AR) signaling pathway, despite androgen deprivation therapies. This compound exhibits a dual mechanism of action, simultaneously targeting both the production of androgens and the function of the androgen receptor.[1][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Biochemical and Cellular Activity of this compound
This compound potently inhibits both the cytochrome P450 17A1 (CYP17A1) enzyme and the androgen receptor.[4][5] CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, responsible for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors to testosterone and dihydrotestosterone (DHT).[3][6] By inhibiting CYP17A1, this compound effectively reduces the production of androgens that can activate the AR.[7]
Simultaneously, this compound acts as a direct antagonist of the androgen receptor.[3] It binds to the AR with high affinity, preventing the binding of endogenous androgens and subsequent receptor activation.[5][8] This blockade inhibits the nuclear translocation of the AR and the transcription of androgen-responsive genes that are crucial for prostate cancer cell proliferation and survival.[5][7]
Quantitative Data Summary
The following table summarizes the key in vitro inhibitory activities of this compound against its primary targets and its effects on prostate cancer cell lines.
| Target/Assay | Parameter | Value (nM) | Reference(s) |
| CYP17A1 Inhibition | IC50 | 22 | [4][5][8] |
| Androgen Receptor (AR) Binding | Ki | 47 | [5][8] |
| Androgen Receptor (AR) Antagonism | IC50 | 80 | [4] |
| AR Mutant Inhibition (Testosterone-mediated nuclear translocation) | |||
| AR (T877A) | IC50 | 95 | [5] |
| AR (W741L) | IC50 | 277 | [5] |
| AR (F876L) | IC50 | 6 | [5] |
| Cell Proliferation Inhibition | |||
| LNCaP Cells | IC50 | 170 | [5] |
| VCaP Cells | IC50 | 280 | [5] |
Signaling Pathway and Mechanism of Action
The dual inhibitory action of this compound on the androgen signaling pathway is a key feature of its therapeutic potential. The following diagram illustrates this mechanism.
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited are provided below. These protocols are based on standard methodologies and the available information on this compound characterization.[5][8]
CYP17A1 Inhibition Assay
This assay determines the ability of this compound to inhibit the enzymatic activity of CYP17A1.
-
Enzyme Source: Human and rat testicular microsomes or a human adrenal cortex cell line are used as a source of CYP17A1.[5]
-
Substrate: A suitable steroid precursor, such as radiolabeled pregnenolone or progesterone, is used as the substrate.
-
Incubation: The enzyme source is incubated with the substrate and varying concentrations of this compound in a suitable buffer system. The reaction is initiated by the addition of NADPH.
-
Reaction Termination and Product Extraction: The reaction is stopped after a defined period, and the steroid products are extracted using an organic solvent.
-
Analysis: The substrate and product are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of product formed is quantified by measuring radioactivity.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Androgen Receptor Binding Assay
This competitive binding assay measures the affinity of this compound for the androgen receptor.
-
AR Source: Cytosolic lysates from rat prostates are prepared as a source of the wild-type androgen receptor.[5]
-
Radioligand: A radiolabeled androgen, such as [3H]-R1881 (a synthetic androgen), is used.
-
Competition: A constant concentration of the radioligand is incubated with the AR-containing lysate in the presence of increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The specific binding of the radioligand is plotted against the concentration of this compound. The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
AR Nuclear Translocation Assay
This assay visualizes and quantifies the ability of this compound to inhibit androgen-induced nuclear translocation of the AR.
-
Cell Line: A suitable cell line, such as a human prostate cancer cell line (e.g., LNCaP) or cells stably transfected with a fluorescently tagged AR (e.g., GFP-AR), is used.[5]
-
Cell Culture and Treatment: Cells are cultured in a multi-well plate. Prior to the experiment, cells are often maintained in a steroid-depleted medium. Cells are then treated with an androgen (e.g., testosterone or DHT) in the presence or absence of varying concentrations of this compound.
-
Fixation and Staining: After the treatment period, cells are fixed and permeabilized. The AR is visualized using immunofluorescence with a specific primary antibody against AR and a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye (e.g., DAPI).
-
Imaging: Cells are imaged using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: The fluorescence intensity of the AR in the nucleus and cytoplasm is quantified. The ratio of nuclear to cytoplasmic fluorescence is calculated for each condition.
-
Data Analysis: The inhibition of androgen-induced nuclear translocation by this compound is determined, and an IC50 value is calculated.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of androgen-dependent prostate cancer cell lines.
-
Cell Lines: Androgen-dependent human prostate cancer cell lines, such as LNCaP and VCaP, are used.[1][2][5]
-
Cell Seeding: Cells are seeded at a specific density in multi-well plates in their respective growth media.
-
Treatment: After allowing the cells to attach, the medium is replaced with a medium containing varying concentrations of this compound. For androgen-dependent proliferation, a low concentration of an androgen (e.g., R1881) may be included.
-
Incubation: Cells are incubated for a period of several days (e.g., 4-6 days), with the medium and treatments being refreshed as needed.
-
Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a colorimetric or fluorometric assay, such as MTT, WST-1, or CellTiter-Glo, which measures metabolic activity or ATP content, respectively.
-
Data Analysis: The absorbance or fluorescence values are plotted against the concentration of this compound. The IC50 value, representing the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.
Experimental Workflow Visualization
The following diagram provides a generalized workflow for an in vitro cell-based assay, such as the cell proliferation or AR nuclear translocation assay.
Conclusion
The in vitro characterization of this compound demonstrates its potent and dual-acting profile as an inhibitor of both androgen biosynthesis and androgen receptor function. Its ability to effectively block the AR signaling pathway at two distinct points suggests its potential as a promising therapeutic agent for castration-resistant prostate cancer. The data presented in this guide provide a comprehensive foundation for further research and development of this compound. However, it is important to note that despite the promising preclinical data, the pharmacokinetic properties of this compound have been reported to prevent its further clinical development.[9]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pure.eur.nl [pure.eur.nl]
- 6. Abiraterone acetate - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. pure.eur.nl [pure.eur.nl]
ODM-204: A Technical Overview of its Dual-Action Mechanism on Androgen Biosynthesis and Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
ODM-204 is a novel, orally administered, nonsteroidal small molecule designed for the treatment of castration-resistant prostate cancer (CRPC). CRPC is characterized by the persistent activation of the androgen receptor (AR) signaling axis, even under castrate levels of testosterone. This compound exhibits a dual mechanism of action, concurrently inhibiting androgen biosynthesis via the enzyme CYP17A1 and directly antagonizing the androgen receptor. This technical guide provides a comprehensive overview of the preclinical and early clinical data on this compound, focusing on its effects on androgen biosynthesis. It includes a summary of quantitative efficacy data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows. Although its clinical development was halted due to pharmacokinetic challenges, the data generated for this compound provides valuable insights into dual-inhibition strategies for CRPC.
Introduction
Prostate cancer is critically dependent on androgen receptor (AR) signaling for its growth and progression. While androgen deprivation therapy (ADT) is the cornerstone of treatment, the disease invariably progresses to a castration-resistant state (CRPC). In CRPC, AR signaling is reactivated through various mechanisms, including AR gene amplification, mutations, and intratumoral or adrenal androgen synthesis.
This compound was developed as a dual-action therapeutic agent to provide a more comprehensive blockade of the AR signaling pathway. It is a potent inhibitor of CYP17A1, a critical enzyme for the production of androgen precursors, and a high-affinity antagonist of the androgen receptor itself.[1] This dual inhibition is intended to suppress both the ligands (androgens) and the receptor, thereby offering a potentially more effective treatment for CRPC.[2]
Mechanism of Action
This compound's therapeutic effect is derived from its ability to intervene at two crucial points in the AR signaling axis:
-
Inhibition of Androgen Biosynthesis: this compound potently inhibits Cytochrome P450 17A1 (CYP17A1).[2] This enzyme, located in the endoplasmic reticulum of testicular and adrenal cells, possesses dual catalytic functions—17α-hydroxylase and 17,20-lyase activities—which are essential for converting pregnane precursors into dehydroepiandrosterone (DHEA) and androstenedione, the primary precursors for testosterone and dihydrotestosterone (DHT).[3][4] By blocking CYP17A1, this compound effectively shuts down the production of key androgens that drive CRPC growth.[5]
-
Androgen Receptor Antagonism: In addition to inhibiting androgen synthesis, this compound binds directly to the androgen receptor with high affinity.[6] This competitive binding prevents the native ligands, T and DHT, from activating the receptor. Consequently, this compound inhibits AR nuclear translocation and the subsequent transcription of AR-responsive genes that are vital for prostate cancer cell proliferation and survival.[3]
Visualized Signaling Pathways
The following diagrams illustrate the points of intervention for this compound in the androgen biosynthesis and AR signaling pathways.
Caption: Androgen biosynthesis pathway and the inhibitory action of this compound on CYP17A1.
Caption: Androgen receptor signaling pathway and antagonistic action of this compound.
Quantitative In Vitro Efficacy
This compound demonstrated potent inhibitory activity in a range of in vitro assays, confirming its dual-action profile.
Table 1: In Vitro Potency of this compound
| Assay Type | Target / Cell Line | Metric | Value (nM) | Reference(s) |
|---|---|---|---|---|
| Enzyme Inhibition | CYP17A1 | IC₅₀ | 22 | [2][7] |
| Receptor Binding | Wild-Type Androgen Receptor | Kᵢ | 47 | [2] |
| Wild-Type Androgen Receptor | IC₅₀ | 80 | [7] | |
| Mutant AR Inhibition | AR (F876L) | IC₅₀ | 6 | |
| AR (T877A) | IC₅₀ | 95 | ||
| AR (W741L) | IC₅₀ | 277 | ||
| Cell Proliferation | LNCaP (Androgen-dependent) | IC₅₀ | 170 |
| | VCaP (Androgen-dependent) | IC₅₀ | 280 | |
Preclinical In Vivo Studies
The efficacy of this compound in suppressing androgen biosynthesis was evaluated in several animal models.
Table 2: Summary of In Vivo Effects of this compound on Steroidogenesis
| Animal Model | Dosing | Key Findings | Reference(s) |
|---|---|---|---|
| Cynomolgus Monkeys | Single oral dose (10-30 mg/kg) | Dose-dependent inhibition of adrenal and testicular steroid production. Marked suppression of serum Testosterone and DHEA. | [1][2][8] |
| Male Rats (hCG-treated) | N/A | Similar inhibition of steroid production as observed in monkeys. | [1] |
| Male Rats (LHRH agonist co-administration) | N/A | Significantly potentiated the suppression of circulating testosterone levels compared to LHRH agonist alone. | [1][6] |
| VCaP Xenograft (Male nude mice) | 50 mg/kg/day (oral) | 66% tumor growth inhibition over 28 days. | |
Preclinical Experimental Workflow
The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy models.
Caption: Standard preclinical development workflow for this compound.
Clinical Evaluation: Phase I (DUALIDES Trial)
This compound was advanced into a Phase I, open-label, dose-escalation trial (NCT02344017, "DUALIDES") to assess its safety, pharmacokinetics, and preliminary anti-tumor activity in patients with metastatic CRPC.[9][10]
Table 3: Effect of this compound on Serum Testosterone in mCRPC Patients (Day 8)
| Dose Group (Twice Daily) | Key Observation | Reference(s) |
|---|---|---|
| 50 mg | >50% Testosterone decrease from baseline observed. | [11] |
| 100 mg | >50% Testosterone decrease from baseline observed. | [11] |
| 200 mg | >50% Testosterone decrease from baseline observed. | [11] |
| 300 mg | >50% Testosterone decrease from baseline observed. | [11] |
| 500 mg | >50% Testosterone decrease from baseline observed. |[11] |
Note: While testosterone suppression was observed across all doses, the effect was not dose-dependent. In some patients in the 50, 300, and 500 mg cohorts, the decrease exceeded 75%. However, in most patients, testosterone levels began to return to baseline after day 8 of treatment.[11]
Clinical Trial Workflow
The Phase I trial was designed to identify a recommended dose for further studies by evaluating escalating dose cohorts.
Caption: Workflow for the Phase I DUALIDES dose-escalation trial of this compound.
Despite showing evidence of target engagement through testosterone suppression and some anti-tumor activity (13% of patients achieved a >50% PSA decrease at 12 weeks), the development of this compound was discontinued.[9] The decision was based on unfavorable pharmacokinetic properties, including an unexpected decrease in drug exposure after repeated dosing at higher concentrations.[9][11]
Experimental Protocols
In Vitro CYP17A1 Inhibition Assay
The inhibitory potency of this compound on CYP17A1 was assessed using human testicular microsomes as the enzyme source. The assay mixture typically contains the microsomes, a specific substrate for CYP17A1 (e.g., radiolabeled pregnenolone or progesterone), and a NADPH-generating system to support the enzymatic reaction. Varying concentrations of this compound were added to determine the concentration-dependent inhibition of product formation (e.g., DHEA or androstenedione). The products were separated and quantified using techniques like HPLC or LC-MS/MS to calculate the IC₅₀ value.[2][12]
Androgen Receptor Binding Assay
The binding affinity (Kᵢ) of this compound to the androgen receptor was determined using a competitive binding assay. Cytosolic lysates prepared from rat prostates served as the source of the wild-type AR. A constant concentration of a radiolabeled androgen (e.g., ³H-R1881) was incubated with the lysate in the presence of increasing concentrations of unlabeled this compound. After incubation, bound and free radioligand were separated, and the radioactivity of the bound fraction was measured. The Kᵢ was calculated from the IC₅₀ value of the competition curve using the Cheng-Prusoff equation.
Cell Proliferation Assay
The effect of this compound on cancer cell growth was measured using androgen-dependent human prostate cancer cell lines, such as VCaP and LNCaP. Cells were seeded in multi-well plates and cultured in a medium containing a synthetic androgen (e.g., R1881) to stimulate proliferation. The cells were then treated with a range of this compound concentrations for a period of several days. Cell viability or proliferation was assessed using standard methods, such as the MTS or CellTiter-Glo® luminescent assay, to determine the IC₅₀ value.[6][8]
In Vivo VCaP Xenograft Model
Male immunodeficient mice (e.g., nude mice) were subcutaneously inoculated with VCaP cells. Once tumors reached a specified volume, the mice were randomized into treatment and vehicle control groups. This compound was administered orally on a daily schedule (e.g., 50 mg/kg/day). Tumor volume was measured regularly (e.g., twice weekly) with calipers. At the end of the study (e.g., 28 days), the percentage of tumor growth inhibition relative to the vehicle-treated group was calculated.[2][12]
Clinical Pharmacodynamic Assessment
In the Phase I trial, blood samples were collected from patients at predefined time points, both before and after this compound administration. Serum was isolated to measure levels of testosterone and prostate-specific antigen (PSA) using validated immunoassays (e.g., ELISA or chemiluminescent immunoassay). These measurements allowed for the assessment of this compound's pharmacodynamic effect on androgen levels and its preliminary anti-tumor activity.[9][13]
Conclusion
This compound is a potent dual inhibitor of androgen biosynthesis and the androgen receptor. Preclinical data robustly demonstrated its intended mechanism of action, with nanomolar potency against CYP17A1 and the AR, leading to significant anti-tumor activity in vivo. Early clinical data confirmed its ability to suppress serum testosterone in patients with CRPC. However, challenging pharmacokinetic properties, specifically a decrease in exposure with repeated dosing, ultimately prevented its further clinical development. The scientific journey of this compound underscores the potential of dual-inhibition strategies while highlighting the critical importance of optimizing pharmacokinetic profiles for successful drug development in oncology.
References
- 1. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Facebook [cancer.gov]
- 4. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-1535262) [evitachem.com]
- 6. ascopubs.org [ascopubs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. asco.org [asco.org]
- 13. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual-Action Inhibition of Androgen Signaling: A Technical Overview of ODM-204's Cellular Impact
For Immediate Release
This technical guide provides an in-depth analysis of the cellular pathways affected by ODM-204, a novel, nonsteroidal small molecule inhibitor. Developed for researchers, scientists, and professionals in drug development, this document details the dual mechanism of action of this compound, targeting both the androgen receptor (AR) and the cytochrome P450 17A1 (CYP17A1) enzyme. The information presented herein is a synthesis of preclinical and early-phase clinical data, offering a comprehensive resource on the compound's biological activity.
Core Mechanism of Action
This compound exhibits a dual inhibitory function crucial for disrupting the progression of androgen-driven diseases, particularly castration-resistant prostate cancer (CRPC).[1][2][3][4] The compound simultaneously acts as a potent antagonist of the androgen receptor and an inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis.[1][2][3][4] This two-pronged approach effectively curtails androgen signaling at both the receptor and ligand levels.
Androgen Receptor (AR) Antagonism
This compound binds with high affinity to the androgen receptor, functioning as a direct antagonist.[1][4] This binding prevents the nuclear translocation of the AR and subsequent transactivation of androgen-responsive genes that are critical for tumor cell growth and survival.[1]
Inhibition of Steroid Biosynthesis (CYP17A1)
Concurrently, this compound potently inhibits the enzymatic activity of CYP17A1.[1][2] CYP17A1 is a key enzyme in the steroidogenesis pathway, responsible for the production of androgens, including testosterone and dihydrotestosterone (DHT).[2][4] By inhibiting CYP17A1, this compound reduces the systemic and intratumoral levels of androgens, thereby depriving cancer cells of the ligands necessary for AR activation.[2][4]
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in various preclinical and clinical settings.
Table 1: In Vitro Inhibitory Activity
| Target/Assay | Parameter | Value (nM) | Experimental System |
| Androgen Receptor (AR) | Ki | 47 | Rat prostate cytosolic lysates[1] |
| Androgen Receptor (AR) | IC50 | 80 | Not specified[2] |
| CYP17A1 | IC50 | 22 | Human and rat testicular microsomes[1][2] |
| LNCaP Cell Proliferation | IC50 | 170 | Androgen-induced proliferation assay[1] |
| VCaP Cell Proliferation | IC50 | 280 | Androgen-induced proliferation assay[1] |
| AR Mutant (T877A) Transactivation | IC50 | 95 | Reporter gene assay[1] |
| AR Mutant (W741L) Transactivation | IC50 | 277 | Reporter gene assay[1] |
| AR Mutant (F876L) Transactivation | IC50 | 6 | Reporter gene assay[1] |
Table 2: In Vivo and Clinical Efficacy
| Model/Study | Parameter | Result | Notes |
| VCaP Xenograft Model | Tumor Growth Inhibition | 66% | Oral dose of 50 mg/kg/day[1] |
| Phase I Clinical Trial (CRPC) | >50% PSA Decrease (at 12 weeks) | 13% of patients | Doses ranged from 50 to 500 mg twice daily[5][6] |
| Phase I Clinical Trial (CRPC) | Any PSA Decrease | 30% of patients | Data cut-off at October 14th, 2016[7] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key cellular pathways targeted by this compound and a representative experimental workflow.
Caption: Dual inhibitory mechanism of this compound on cellular pathways.
Caption: Workflow for assessing this compound's effect on cell proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Androgen Receptor (AR) Competitive Binding Assay (Rat Prostate Cytosol)
Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.
Materials:
-
Sprague-Dawley rat ventral prostates
-
Radioligand: [3H]-R1881 (methyltrienolone)
-
Buffers: Tris-EDTA-DTT-Glycerol (TEDG) buffer
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Cytosol Preparation: Ventral prostates from adult male Sprague-Dawley rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged at high speed to pellet cellular debris and organelles, and the resulting supernatant (cytosol) containing the AR is collected.
-
Competitive Binding: A constant concentration of [3H]-R1881 is incubated with an aliquot of the prostate cytosol in the presence of increasing concentrations of this compound. Non-specific binding is determined in parallel incubations containing a large excess of unlabeled R1881.
-
Incubation: The reaction mixtures are incubated at 4°C for 16-20 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: The HAP slurry is added to each reaction tube to adsorb the AR-ligand complexes. The slurry is washed multiple times with buffer to remove unbound radioligand.
-
Quantification: Scintillation cocktail is added to the HAP pellets, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-R1881 (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
CYP17A1 Inhibition Assay (Human Testicular Microsomes)
Objective: To determine the inhibitory potency (IC50) of this compound on CYP17A1 enzymatic activity.
Materials:
-
Human testicular microsomes (source of CYP17A1)
-
Substrate: [3H]-Progesterone or [3H]-Pregnenolone
-
NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Stop solution (e.g., methanol or ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
Procedure:
-
Reaction Setup: Human testicular microsomes are pre-incubated with varying concentrations of this compound in a reaction buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of the radiolabeled substrate and the NADPH regenerating system.
-
Incubation: The reaction is allowed to proceed at 37°C for a specified time.
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution.
-
Extraction and Separation: The steroid metabolites are extracted and separated from the substrate using HPLC.
-
Quantification: The amount of radiolabeled product formed is quantified using a radiodetector.
-
Data Analysis: The percentage of inhibition of CYP17A1 activity is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.
Cell Proliferation (WST-1) Assay
Objective: To assess the effect of this compound on the proliferation of androgen-sensitive prostate cancer cell lines (LNCaP and VCaP).
Materials:
-
LNCaP or VCaP prostate cancer cells
-
Complete cell culture medium
-
96-well microplates
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 4 days under standard cell culture conditions (37°C, 5% CO2).
-
WST-1 Addition: WST-1 reagent is added to each well, and the plates are incubated for an additional 0.5-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will cleave the WST-1 tetrazolium salt into a soluble formazan dye.
-
Absorbance Measurement: The absorbance of the formazan product is measured at approximately 450 nm using a microplate reader.
-
Data Analysis: The absorbance values are background-subtracted and normalized to the vehicle control. The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, is calculated.
VCaP Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
VCaP prostate cancer cells
-
Matrigel
-
Male immunodeficient mice (e.g., nude or SCID)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: VCaP cells are mixed with Matrigel and subcutaneously injected into the flanks of male immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is administered orally to the treatment group at a specified dose and schedule (e.g., 50 mg/kg/day). The control group receives the vehicle.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition in the this compound treated group compared to the control group is calculated at the end of the study.
Conclusion
This compound demonstrates a potent dual mechanism of action by directly antagonizing the androgen receptor and inhibiting the key androgen synthesis enzyme, CYP17A1. This comprehensive inhibition of the androgen signaling pathway has been quantified through various in vitro and in vivo studies, highlighting its potential as a therapeutic agent. The methodologies and data presented in this guide offer a foundational resource for further research and development in the field of androgen-driven malignancies. However, it is important to note that despite promising preclinical and early clinical activity, the pharmacokinetic properties of this compound have been reported to prevent its further development.[5][6]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. nanopartikel.info [nanopartikel.info]
- 5. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
ODM-204 and the Androgen Receptor Signaling Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-204, a novel nonsteroidal small molecule, emerged as a promising therapeutic agent for castration-resistant prostate cancer (CRPC) by uniquely targeting two critical nodes of the androgen receptor (AR) signaling axis. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and clinical findings. It is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development. Although this compound's clinical development was halted due to unfavorable pharmacokinetic properties, the extensive research conducted provides valuable insights into the dual inhibition of androgen synthesis and direct AR antagonism as a therapeutic strategy.
Core Mechanism of Action: Dual Inhibition
This compound exerts its anti-tumor effects through a dual mechanism of action:
-
CYP17A1 Inhibition: this compound is a potent inhibitor of Cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway.[1][2] CYP17A1 catalyzes both the 17α-hydroxylase and 17,20-lyase reactions, which are essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, the precursors of testosterone and dihydrotestosterone (DHT).[3] By inhibiting CYP17A1, this compound effectively reduces the production of androgens in the testes and adrenal glands, thereby depriving prostate cancer cells of the ligands required for AR activation.[3]
-
Androgen Receptor Antagonism: In addition to inhibiting androgen synthesis, this compound directly and potently antagonizes the androgen receptor.[1][3] It binds to the AR with high affinity, preventing the binding of residual androgens and subsequent receptor activation.[3] This blockade inhibits AR nuclear translocation and the transcription of AR-responsive genes that are critical for prostate cancer cell growth and survival.[3]
This dual approach of simultaneously suppressing androgen production and blocking receptor activity is designed to achieve a more profound and durable inhibition of the AR signaling pathway, a key driver of CRPC progression.[4][5]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency and efficacy in various in vitro and in vivo models.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Cell/System | Reference(s) |
| CYP17A1 Inhibition (IC₅₀) | 22 nM | Human Testicular Microsomes | [4][6] |
| Androgen Receptor Binding Affinity (Ki) | 47 nM | Rat Prostate Cytosolic Lysates | [4][6] |
Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | Parameter | Value | Reference(s) |
| LNCaP | Cell Proliferation | IC₅₀ | 170 nM | [4] |
| VCaP | Cell Proliferation | IC₅₀ | 280 nM | [4] |
Table 3: Efficacy of this compound against Mutated Androgen Receptors
| AR Mutant | Assay | Parameter | Value | Reference(s) |
| AR (T877A) | AR Nuclear Translocation | IC₅₀ | 95 nM | [4] |
| AR (W741L) | AR Nuclear Translocation | IC₅₀ | 277 nM | [4] |
| AR (F876L) | AR Nuclear Translocation | IC₅₀ | 6 nM | [4] |
Table 4: In Vivo Efficacy of this compound
| Model | Treatment | Outcome | Result | Reference(s) |
| VCaP Xenograft (Murine) | 50 mg/kg/day (oral) | Tumor Growth Inhibition | 66% | [4] |
| Sexually Mature Male Cynomolgus Monkeys | 10-30 mg/kg (single oral dose) | Steroid Production | Dose-dependent inhibition of adrenal and testicular steroid production | [2] |
Clinical Trial Findings (Phase I - NCT02344017)
A Phase I dose-escalation study (DUALIDES) was conducted to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC).[5][7]
Table 5: Summary of Phase I Clinical Trial Results for this compound
| Parameter | Details | Reference(s) |
| Patient Population | 23 patients with progressive mCRPC | [5] |
| Dose Levels | 50, 100, 200, 300, 500 mg twice daily | [5] |
| Pharmacokinetics | - AUC and Cmax increased with dose up to 300 mg after a single dose.- Steady-state values on day 8 were unexpectedly decreased at higher doses. | [5] |
| Prostate-Specific Antigen (PSA) Response | - PSA decreases were seen in 7 (30%) patients.- 3 (13%) patients had a ≥50% reduction from baseline at 12 weeks. | [5] |
| Safety and Tolerability | Generally well-tolerated. Most common adverse events were fatigue, nausea, decreased appetite, and diarrhea. | [5] |
| Development Status | Further development was halted due to unfavorable pharmacokinetic properties. | [1][7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a general workflow for its preclinical evaluation.
References
- 1. Androgen Receptor Signaling Inhibition in Advanced Castration Resistance Prostate Cancer: What Is Expected for the Near Future? [mdpi.com]
- 2. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]
- 3. Targeting the androgen receptor pathway in castration-resistant prostate cancer: progresses and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP17A1 - Wikipedia [en.wikipedia.org]
- 5. oncotarget.com [oncotarget.com]
- 6. urotoday.com [urotoday.com]
- 7. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ODM-204 in VCaP and LNCaP Prostate Cancer Cell Lines
For Research Use Only.
Introduction
ODM-204 is a novel, nonsteroidal small molecule inhibitor with a dual mechanism of action, targeting both the androgen receptor (AR) and the enzyme CYP17A1.[1][2] This dual activity makes it a compound of significant interest in the study of castration-resistant prostate cancer (CRPC), where signaling through the AR axis remains a primary driver of tumor growth despite low levels of circulating androgens.[3] VCaP and LNCaP cells are two of the most widely used preclinical models for prostate cancer research. VCaP cells are known for overexpressing wild-type AR, while LNCaP cells express a mutated AR (T877A) that exhibits broader ligand specificity. Both cell lines are androgen-sensitive and serve as excellent in vitro models to study the efficacy and mechanism of AR-targeted therapies.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on VCaP and LNCaP cell lines.
Mechanism of Action
This compound exerts its anti-tumor effects through a potent, dual-pronged attack on the androgen receptor signaling pathway.[1][4]
-
CYP17A1 Inhibition: this compound is a potent inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway responsible for the production of testosterone (T) and dihydrotestosterone (DHT).[2][4] By blocking this enzyme, this compound reduces the intratumoral and adrenal production of androgens, thereby depriving the AR of its activating ligands.[1]
-
Androgen Receptor Antagonism: this compound binds directly to the androgen receptor with high affinity, acting as a competitive antagonist.[2][5] This binding prevents AR activation and its subsequent translocation to the nucleus, which in turn blocks the transcription of AR-responsive genes, such as prostate-specific antigen (PSA), that are essential for prostate cancer cell proliferation and survival.[4]
The following diagram illustrates the dual mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound's activity against its molecular targets and its effect on prostate cancer cell lines.
Table 1: Biochemical Activity of this compound
| Parameter | Target | Value | Reference |
| IC50 | CYP17A1 | 22 nM | [5] |
| Ki | Androgen Receptor | 47 nM | [5] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay | IC50 | Reference |
| LNCaP | Cell Proliferation | 170 nM | [5] |
| VCaP | Cell Proliferation | 280 nM | [5] |
Experimental Protocols
The following section provides detailed protocols for key experiments to assess the activity of this compound in VCaP and LNCaP cells.
General Cell Culture and Maintenance
Both VCaP and LNCaP cell lines should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2. For androgen-deprivation experiments, cells should be cultured in phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS (CS-FBS) for at least 48-72 hours prior to treatment.
The diagram below outlines a general workflow for in vitro experiments with this compound.
Protocol 1: Cell Viability (MTS Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of LNCaP and VCaP cells.[6][7][8]
Materials:
-
LNCaP or VCaP cells
-
RPMI-1640 with 10% CS-FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of RPMI-1640 with 10% CS-FBS into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be 1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Enzalutamide).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for AR and PSA Expression
This protocol is used to assess the effect of this compound on the protein levels of the androgen receptor and its downstream target, PSA.[9][10][11][12]
Materials:
-
LNCaP or VCaP cells
-
6-well cell culture plates
-
RPMI-1640 with 10% CS-FBS
-
This compound stock solution
-
Androgen (e.g., R1881 or DHT)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed 0.5 x 106 cells per well in 6-well plates and allow them to attach overnight.
-
Starve cells in RPMI-1640 with 10% CS-FBS for 48 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 100 nM, 1 µM) or vehicle for 2-4 hours.
-
Stimulate the cells with a physiological concentration of an androgen (e.g., 1 nM R1881) for an additional 24-48 hours.[11]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[9]
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-AR, anti-PSA, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using software like ImageJ and normalize the protein of interest to the loading control. Compare the expression levels between different treatment groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 4. Facebook [cancer.gov]
- 5. This compound: A novel dual inhibitor of CYP17A1 and androgen receptor for the treatment of castration-resistant prostate cancer—Preclinical data. - ASCO [asco.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Androgen receptor activity in prostate cancer dictates efficacy of bipolar androgen therapy through MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. abjournals.org [abjournals.org]
Application Notes and Protocols for Assessing ODM-204 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-204 is a novel, nonsteroidal small molecule inhibitor with a dual mechanism of action, targeting both the androgen receptor (AR) and the enzyme CYP17A1.[1][2][3][4][5] This dual action makes it a compound of interest for the treatment of castration-resistant prostate cancer (CRPC), a disease state often characterized by persistent AR signaling despite androgen deprivation therapy.[1][2] this compound competitively inhibits androgen binding to the AR and also blocks the synthesis of androgens by inhibiting CYP17A1, thereby offering a two-pronged approach to suppress the androgen signaling axis that drives prostate cancer growth.[1][2][3][4]
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in preclinical models of prostate cancer. The methodologies described herein are based on published preclinical studies and are intended to guide researchers in the evaluation of this compound and similar dual-action inhibitors.
Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound.
Key In Vivo Efficacy Assessment Protocols
Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
This protocol outlines the use of the VCaP human prostate cancer cell line, which expresses the androgen receptor, to establish a xenograft model for evaluating the anti-tumor activity of this compound.
Experimental Workflow
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ODM-204 in Combination with LHRH Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-204 is an investigational, orally administered, nonsteroidal small molecule that exhibits a dual mechanism of action, positioning it as a promising candidate for the treatment of castration-resistant prostate cancer (CRPC).[1][2] It functions as both a potent inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis, and a high-affinity antagonist of the androgen receptor (AR).[1][3] This dual action aims to provide a more comprehensive blockade of the androgen signaling pathway, which remains a key driver of prostate cancer progression even in a castrate environment. Luteinizing hormone-releasing hormone (LHRH) agonists are a standard of care in advanced prostate cancer, inducing a state of medical castration by downregulating the pituitary-gonadal axis.[4][5] Preclinical evidence strongly suggests that the combination of this compound with an LHRH agonist can lead to a more profound and sustained suppression of androgens, potentially overcoming resistance mechanisms and improving therapeutic outcomes.[2]
These application notes provide a comprehensive overview of the preclinical and early clinical data for this compound, with a focus on its use in combination with LHRH agonists. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research and development.
Mechanism of Action
This compound's therapeutic potential stems from its ability to target the androgen signaling axis at two distinct points:
-
CYP17A1 Inhibition: this compound potently inhibits the enzymatic activity of CYP17A1 (cytochrome P450 17A1), which is essential for the synthesis of androgens, including testosterone and dihydrotestosterone (DHT), in both the testes and adrenal glands.[3][6] By blocking this enzyme, this compound reduces the production of ligands that can activate the androgen receptor.
-
Androgen Receptor Antagonism: this compound is a direct and high-affinity antagonist of the androgen receptor.[1] It competitively binds to the AR, preventing its activation by any remaining circulating androgens. This blockade inhibits the downstream signaling cascade that promotes prostate cancer cell growth and survival.[3][6]
LHRH agonists, such as leuprolide acetate, work by a different mechanism. Initially, they cause a surge in LH and FSH, leading to a transient increase in testosterone (the "flare" phenomenon). However, continuous stimulation of the pituitary LHRH receptors leads to their desensitization and downregulation, ultimately resulting in a profound suppression of testicular testosterone production.
The combination of this compound and an LHRH agonist provides a multi-pronged attack on androgen signaling. The LHRH agonist ablates testicular androgen production, while this compound blocks the synthesis of adrenal and intratumoral androgens and directly antagonizes the AR, preventing its activation by any residual ligands.
Signaling and Experimental Workflow Diagrams
Caption: Combined signaling pathway of this compound and LHRH agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiandrogens in combination with LH-RH agonists in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of ODM-204 in Human Plasma
For Research Use Only.
Introduction
ODM-204 is a novel, orally administered, nonsteroidal dual inhibitor of CYP17A1 and the androgen receptor (AR), which has been investigated for the treatment of castration-resistant prostate cancer (CRPC). Accurate determination of this compound plasma concentrations is crucial for pharmacokinetic studies, dose-finding trials, and therapeutic drug monitoring to ensure optimal efficacy and safety. This document provides detailed application notes and protocols for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical assays.
The protocols described herein are based on established and validated methods for structurally similar non-steroidal antiandrogen agents, such as apalutamide and enzalutamide, providing a robust framework for the analysis of this compound.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity, selectivity, and specificity for the quantification of small molecules in complex biological matrices like plasma. The method involves three key steps: sample preparation to isolate the analyte from plasma components, chromatographic separation to resolve the analyte from other compounds, and mass spectrometric detection to identify and quantify the analyte based on its unique mass-to-charge ratio (m/z).
Method Validation Parameters for Analogous Compounds
The following table summarizes typical validation parameters for the LC-MS/MS analysis of apalutamide and enzalutamide in human plasma, providing expected performance characteristics for a validated this compound assay.
| Parameter | Apalutamide | Enzalutamide |
| Linearity Range | 1.02–2030 ng/mL[1] | 500–50,000 ng/mL[2][3][4] |
| Lower Limit of Quantification (LLOQ) | 1.02 ng/mL[1] | 500 ng/mL[3][4] |
| Intra-day Precision (%RSD) | 2.51–6.09%[1] | < 8%[2] |
| Inter-day Precision (%RSD) | 2.11–8.44%[1] | < 8%[2] |
| Intra-day Accuracy (%RE) | Within ±15% | Within ±8%[2] |
| Inter-day Accuracy (%RE) | Within ±15% | Within ±8%[2] |
| Recovery | > 93%[5] | Not explicitly stated |
| Internal Standard (IS) | Apalutamide-d3[1] | D6-enzalutamide[2] |
Experimental Protocol: LC-MS/MS for this compound in Human Plasma
This protocol provides a representative method for the quantification of this compound. Optimization and validation are required for specific laboratory conditions.
Materials and Reagents
-
This compound analytical standard (Molecular Formula: C₂₀H₂₁F₃N₄, Molecular Weight: 374.4 g/mol )[6][7]
-
This compound-d3 (or other stable isotope-labeled internal standard)
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
Stock and Working Solutions Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol in water to create calibration standards and quality control (QC) samples. A typical concentration range might be 1-2000 ng/mL. Prepare a working solution of the IS at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Add 50 µL of the appropriate standard, QC, or unknown plasma sample to the respective tubes.
-
Add 150 µL of the IS working solution in acetonitrile to each tube.
-
Vortex mix for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | UHPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 20% B, increase to 80% B over 2 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | ~4 minutes |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 375.2 → [Fragment ion] this compound-d3: m/z 378.2 → [Fragment ion] |
| Ion Source Temperature | 500°C |
| Collision Gas | Argon |
Note: The specific fragment ions for this compound and its internal standard need to be determined by direct infusion and optimization on the specific mass spectrometer being used.
Diagrams
Caption: Experimental workflow for the quantification of this compound in human plasma.
Caption: Simplified signaling pathway showing the dual inhibitory action of this compound.
References
- 1. Validation of an LC-ESI-MS/MS method for the determination of apalutamide, a novel non-steroidal anti-androgen in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a bioanalytical assay on LC/MS/MS to quantify enzalutamide and N-desmethylenzalutamide in human plasma. - ASCO [asco.org]
- 4. ascopubs.org [ascopubs.org]
- 5. ijcrr.com [ijcrr.com]
- 6. GSRS [precision.fda.gov]
- 7. This compound - Immunomart [immunomart.org]
Application Notes and Protocols for Assessing ODM-204 Impact on Testosterone Levels
Introduction
ODM-204 is an investigational, nonsteroidal, orally available small molecule designed for the treatment of castration-resistant prostate cancer (CRPC).[1][2] Its therapeutic rationale is based on a dual mechanism of action: the inhibition of androgen biosynthesis and the antagonism of the androgen receptor (AR).[3] this compound potently inhibits the cytochrome P450 enzyme CYP17A1, which is essential for the synthesis of testosterone and its potent derivative, dihydrotestosterone (DHT).[2][3] Concurrently, it directly binds to the androgen receptor, preventing its activation by any residual androgens.[3]
This dual approach aims to provide a more comprehensive suppression of the androgen signaling axis, which remains a key driver of CRPC progression.[1][2] Preclinical and early clinical studies have demonstrated that this compound can effectively reduce serum testosterone levels.[1][4] However, further development was halted due to unfavorable pharmacokinetic properties observed in clinical trials.[4][5]
These application notes provide a summary of the quantitative data on this compound's effect on testosterone and detailed protocols for assessing the activity of similar steroid biosynthesis inhibitors.
Mechanism of Action
This compound's primary impact on testosterone stems from its inhibition of CYP17A1. This enzyme possesses both 17α-hydroxylase and 17,20-lyase activities, which are critical steps in converting cholesterol-derived precursors into androgens in both the testes and adrenal glands.[3] By blocking this enzyme, this compound effectively halts the production of dehydroepiandrosterone (DHEA) and androstenedione, the direct precursors to testosterone.[6] This leads to a significant reduction in circulating testosterone levels.
In addition to suppressing testosterone production, this compound acts as a direct antagonist to the androgen receptor, providing a secondary blockade against androgen-driven signaling.
Quantitative Data Summary
Data from preclinical and clinical studies demonstrate this compound's ability to suppress serum testosterone.
Preclinical In Vivo Data
Preclinical assessments in animal models confirmed the potent androgen-lowering effects of this compound.
| Animal Model | Dosing | Key Findings on Testosterone Levels | Reference |
| Cynomolgus Monkeys | Single oral dose (10-30 mg/kg) | Dose-dependently inhibited testicular and adrenal steroid production; markedly suppressed serum testosterone. | [1][2][6] |
| Male Rats | Co-administered with LHRH agonist | Significantly and dose-dependently potentiated the suppression of circulating testosterone. | [1][2] |
| Male Rats | Used with LHRH agonists | Showed the capacity to suppress testosterone to undetectable levels. | [1] |
Clinical Data (Phase I)
A first-in-human, Phase I dose-escalation study (NCT02344017) in patients with metastatic CRPC provided clinical data on testosterone suppression.[6][7]
| Dose Cohort (Twice Daily) | Observation Time Point | Percent Decrease in Serum Testosterone from Baseline | Reference |
| 50 mg | Day 8 | >50% decrease observed; >75% decrease in some patients. | [7] |
| 100 mg | Day 8 | >50% decrease observed in all studied doses. | [7] |
| 200 mg | Day 8 | >50% decrease observed in all studied doses. | [7] |
| 300 mg | Day 8 | >50% decrease observed; >75% decrease in some patients. | [7] |
| 500 mg | Day 8 | >50% decrease observed; >75% decrease in some patients. | [7] |
Note: While testosterone suppression was confirmed, the effect was not dose-dependent. In most patients, testosterone levels began to rise back toward baseline after day 8, a finding potentially linked to the compound's unfavorable pharmacokinetic profile.[1][7]
Experimental Protocols
The following protocols provide generalized methodologies for assessing the impact of a CYP17A1 inhibitor like this compound on testosterone levels.
Protocol 1: In Vitro CYP17A1 Enzyme Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against CYP17A1 using human cell lines.
Objective: To quantify the potency of a test compound in inhibiting CYP17A1-mediated androgen synthesis.
Materials:
-
Human adrenocortical carcinoma cell line (e.g., NCI-H295R).
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Reference inhibitor (e.g., Abiraterone).
-
Forskolin or other stimulant to induce steroidogenesis.
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system for steroid hormone quantification.
Procedure:
-
Cell Culture: Culture NCI-H295R cells under standard conditions (37°C, 5% CO₂) to 80-90% confluency.
-
Seeding: Plate cells in 24-well plates and allow them to adhere for 24-48 hours.
-
Treatment:
-
Replace the culture medium with a fresh medium containing a stimulant (e.g., forskolin) to initiate steroid synthesis.
-
Add the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM). Include vehicle-only (negative) and reference inhibitor (positive) controls.
-
-
Incubation: Incubate the treated cells for a defined period (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Steroid Quantification: Analyze the concentration of testosterone, DHEA, and other relevant steroids in the supernatant using a validated LC-MS/MS method.
-
Data Analysis:
Protocol 2: In Vivo Assessment of Testosterone Suppression in Rodents
This protocol describes a study to evaluate the pharmacodynamic effect of a test compound on circulating testosterone in a male rodent model.
Objective: To measure the change in serum testosterone levels in response to oral administration of a test compound.
Materials:
-
Sexually mature male rats (e.g., Sprague-Dawley) or mice.
-
Test compound formulated in an appropriate vehicle for oral gavage.
-
Vehicle control.
-
Blood collection supplies (e.g., capillary tubes, serum separator tubes).
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the study begins.
-
Group Assignment: Randomly assign animals to treatment cohorts (e.g., vehicle control, low dose, high dose).
-
Baseline Sampling: Collect a baseline blood sample (T=0) from each animal via tail vein or submandibular bleed.
-
Dosing: Administer the test compound or vehicle via oral gavage at the specified dose. For potentiation studies, an LHRH agonist can be co-administered.[2]
-
Post-Dose Sampling: Collect blood samples at specified time points after dosing (e.g., 2, 4, 8, 24 hours) to establish a time-course of testosterone suppression.
-
Serum Preparation: Process blood samples to separate serum and store frozen at -80°C until analysis.
-
Testosterone Quantification: Measure serum testosterone concentrations using a validated LC-MS/MS assay.
-
Data Analysis: Compare post-dose testosterone levels to baseline and to the vehicle control group. Calculate the percentage suppression and assess statistical significance (e.g., using ANOVA).
Protocol 3: Clinical Assessment of Testosterone Levels
This protocol outlines the key design elements for a Phase I clinical trial to assess the safety and pharmacodynamic activity of a novel androgen synthesis inhibitor.
Objective: To evaluate the effect of escalating doses of a test compound on serum testosterone in patients with CRPC.
Study Design: Open-label, multicenter, dose-escalation study (e.g., 3+3 design).
Patient Population:
-
Males with metastatic CRPC, with evidence of disease progression.
-
Ongoing androgen deprivation therapy (ADT) with a GnRH agonist/antagonist or prior bilateral orchiectomy.
-
Screening serum testosterone level < 50 ng/dL.[7]
Procedure:
-
Cohort Enrollment: Enroll patients in sequential dose cohorts (e.g., 50, 100, 200, 300, 500 mg twice daily).[5]
-
Treatment: Administer the test compound orally at the assigned dose. Concomitant low-dose prednisone is often included to manage potential adrenal insufficiency.[5]
-
Pharmacodynamic Sampling:
-
Collect blood for serum testosterone analysis at pre-dose (baseline).
-
Collect samples at regular intervals during the first cycle of treatment (e.g., Day 1, Day 8, Day 15, Day 28) and at the start of each subsequent cycle.
-
-
Hormone Analysis: Use a highly sensitive and specific assay (e.g., LC-MS/MS) to measure serum testosterone.
-
Data Analysis:
-
Determine the nadir testosterone level for each patient.
-
Calculate the percentage change from baseline for each dose cohort.
-
Evaluate the consistency and durability of testosterone suppression over time.
-
Conclusion
This compound is a potent dual-action inhibitor of CYP17A1 and the androgen receptor. Both preclinical and Phase I clinical data confirm its mechanism of action, demonstrating a significant but transient reduction in serum testosterone levels in animal models and in men with castration-resistant prostate cancer.[1][4][7] The provided protocols offer standardized methodologies for researchers to assess the impact of this compound or similar novel steroidogenesis inhibitors on testosterone production, a critical biomarker for this class of therapeutic agents. While this compound's development was discontinued, the data and methods associated with its assessment remain valuable for the broader field of drug development in oncology.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. science.rsu.lv [science.rsu.lv]
Troubleshooting & Optimization
ODM-204 Pharmacokinetic Challenges: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ODM-204. The information addresses potential pharmacokinetic challenges observed during its clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic challenge observed with this compound in clinical trials?
A1: The most significant pharmacokinetic challenge with this compound was an unexpected decrease in steady-state plasma concentrations after repeated dosing, particularly at higher dose levels.[1][2] After an initial dose-dependent increase in exposure (AUC and Cmax) up to 300 mg twice daily, repeated administration led to lower than expected plasma levels by day 8.[1][2][3][4] This phenomenon was contrary to observations in nonclinical monkey studies and ultimately hindered its further clinical development.[2][5]
Q2: Was there a food effect on the pharmacokinetics of this compound?
A2: Based on preclinical animal data and limited Phase I clinical data, food intake was not expected to have a significant effect on the pharmacokinetics of this compound.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a non-steroidal, orally available dual inhibitor of both the androgen receptor (AR) and the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase).[6][7] By inhibiting CYP17A1 in the testes and adrenal glands, it blocks the synthesis of androgens.[6] Concurrently, it acts as an antagonist at the androgen receptor, preventing receptor activation and nuclear translocation.[6]
Troubleshooting Guide
Issue: Decreasing Plasma Exposure of this compound with Repeated Dosing
Symptoms:
-
Lower than expected trough concentrations (Cmin) at steady state.
-
Area under the curve (AUC) on day 8 is lower than the AUC after the first dose, especially at doses of 200 mg and higher.[3][4]
-
Lack of dose-proportionality at steady state, particularly at higher doses.
Potential Causes and Troubleshooting Steps:
-
Enzyme Auto-Induction:
-
Hypothesis: this compound may induce its own metabolism, likely through the upregulation of cytochrome P450 (CYP) enzymes in the liver. With repeated dosing, increased enzyme activity would lead to faster clearance and lower plasma concentrations.
-
Experimental Verification:
-
In vitro studies using human hepatocytes treated with this compound can be conducted to measure the induction of major CYP enzymes (e.g., CYP3A4, CYP2C9, CYP1A2) via mRNA expression (qPCR) or enzyme activity assays.
-
Ancillary clinical studies incorporating a probe substrate for a specific CYP enzyme (e.g., midazolam for CYP3A4) before and after this compound treatment could confirm this in vivo.
-
-
-
Transporter-Mediated Efflux:
-
Hypothesis: this compound could be a substrate and an inducer of efflux transporters, such as P-glycoprotein (P-gp), in the gastrointestinal tract. Increased transporter expression upon repeated dosing would lead to decreased absorption and lower bioavailability.
-
Experimental Verification:
-
In vitro Caco-2 cell permeability assays can determine if this compound is a substrate and/or inducer of P-gp.
-
-
-
Poor Solubility and Absorption at Higher Doses:
-
Hypothesis: While initial dose escalation showed increasing exposure up to 300 mg, the formulation's solubility might be a limiting factor at higher concentrations in the gastrointestinal lumen, leading to incomplete absorption.[1]
-
Experimental Verification:
-
Conduct solubility studies of the drug substance in various biorelevant media (e.g., FaSSIF, FeSSIF).
-
Particle size analysis of the drug substance and dissolution testing of the drug product can help identify potential formulation-related issues.
-
-
Data Presentation
Table 1: Summary of this compound Dosing and Pharmacokinetic Observations from Phase I Clinical Trial (NCT02344017)
| Dose Level (Twice Daily) | Pharmacokinetic Observation after Single Dose (Day 1) | Pharmacokinetic Observation at Steady State (Day 8) |
| 50 mg | Dose-dependent increase in AUC and Cmax observed. | - |
| 100 mg | Dose-dependent increase in AUC and Cmax observed. | - |
| 200 mg | Dose-dependent increase in AUC and Cmax observed. | AUC was lower on day 8 compared with day 1.[3][4] |
| 300 mg | AUC and Cmax continued to increase in a dose-dependent manner.[1][2] | AUC was lower on day 8 compared with day 1.[3][4] |
| 500 mg | A slight decrease in AUC was observed compared to the 300 mg dose.[1] | Decreased steady-state concentrations were particularly evident at higher doses.[2] |
Experimental Protocols
Protocol: Pharmacokinetic Analysis of this compound in Human Plasma
Objective: To determine the concentration of this compound in human plasma samples.
Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Materials:
-
Human plasma (K2EDTA)
-
This compound reference standard
-
Internal standard (e.g., a structurally similar molecule not present in the sample)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
96-well plates
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and this compound calibration standards and quality control (QC) samples on ice.
-
Pipette 50 µL of plasma from each sample, standard, and QC into a 96-well plate.
-
Add 150 µL of ACN containing the internal standard to each well.
-
Seal the plate and vortex for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in ACN.
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) versus the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for pharmacokinetic analysis of this compound.
Caption: Troubleshooting logic for decreased this compound exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 4. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Effects of ODM-204 in Preclinical Studies
Disclaimer: ODM-204 is an investigational compound that demonstrated preliminary antitumor activity. However, its clinical development was halted due to its pharmacokinetic properties. This guide is intended to support researchers who may be working with this compound in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, nonsteroidal, dual inhibitor of both the androgen receptor (AR) and the enzyme CYP17A1 (steroid 17-alpha-hydroxylase/17,20-lyase).[1][2][3][4][5] Its dual mechanism is designed to suppress androgen signaling in castration-resistant prostate cancer (CRPC) by:
-
Inhibiting CYP17A1: This enzyme is crucial for the production of androgens, including testosterone and dihydrotestosterone (DHT). By inhibiting CYP17A1 in both the testes and adrenal glands, this compound reduces the levels of circulating androgens that can stimulate prostate cancer cell growth.[1][3][4]
-
Blocking the Androgen Receptor: this compound binds to the androgen receptor with high affinity, preventing androgens from activating it. This blocks the downstream signaling pathways that promote tumor cell proliferation and survival.[1][3][4]
Q2: What are the most common adverse effects observed with this compound in early clinical studies?
In a Phase I dose-escalation study involving patients with metastatic castration-resistant prostate cancer, the most frequently reported treatment-related adverse events were generally mild in nature.[6][7] These included:
-
Fatigue
-
Increased or decreased appetite
-
Nausea
-
Asthenia (weakness)
-
Diarrhea
-
Weight decrease
Approximately 60.9% of patients in the study experienced these mild adverse effects.[6][7]
Q3: How should I manage fatigue in my animal models during this compound studies?
While direct translation of management strategies from humans to animal models is complex, the principles of monitoring and supportive care are relevant.
-
Monitoring: Closely observe animals for signs of fatigue, such as reduced activity, lethargy, and changes in grooming or feeding behavior.
-
Husbandry: Ensure easy access to food and water to minimize energy expenditure. Maintain a quiet and comfortable environment to reduce stress.
-
Dose evaluation: If excessive fatigue is observed, consider if the dose being used is appropriate for the model and study objectives. While dose reduction was a strategy in the clinical trial, in a research setting, this would need to be balanced against the desired therapeutic effect.
Q4: What are the recommended approaches for managing gastrointestinal issues like nausea and diarrhea in a preclinical setting?
-
Nausea and Decreased Appetite: Monitor food intake and body weight regularly. If a significant decrease is observed, providing highly palatable and easily digestible food may help. Ensure proper hydration.
-
Diarrhea: Monitor for signs of dehydration, such as skin tenting and reduced urine output. Ensure continuous access to water. In severe cases, veterinary consultation for supportive care, such as subcutaneous fluids, may be necessary. The use of anti-diarrheal agents should be carefully considered and justified within the experimental protocol, as they can introduce confounding variables.
Q5: Were any serious adverse events reported for this compound?
The available Phase I clinical trial data indicates that this compound was generally well-tolerated up to the highest evaluated dose.[6] The majority of adverse events were mild.[6][7] Two patients in the trial discontinued treatment due to an adverse event, but further details on the nature of these events are not extensively provided in the search results.[8]
Data on Adverse Effects
The following table summarizes the incidence of the most common adverse events reported in the Phase I clinical trial of this compound.
| Adverse Event | Incidence in Phase I Trial (n=23) |
| Fatigue | 26% |
| Nausea | 26% |
| Decreased Appetite | 22% |
| Diarrhea | 22% |
| Vomiting | 22% |
| Any Mild Treatment-Related Adverse Event | 60.9% |
Data sourced from the DUALIDES Phase I dose-escalation study.[6][7][8]
Experimental Protocols
Protocol: Monitoring for Adverse Effects in Rodent Models
This protocol outlines a general framework for observing and documenting potential adverse effects of this compound in a rodent xenograft model.
-
Animal Acclimatization:
-
Allow animals to acclimate to the facility for a minimum of 7 days before the start of the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Baseline Data Collection:
-
Prior to the first dose of this compound, record the following for each animal:
-
Body weight
-
Food and water consumption over a 24-hour period
-
General appearance and posture
-
Behavioral activity level (e.g., using a scoring system)
-
-
-
This compound Administration:
-
Administer this compound at the predetermined dose and schedule as per the experimental design.
-
Record the time and dose for each administration.
-
-
Daily Monitoring (Post-Dosing):
-
Body Weight: Measure and record body weight daily. A weight loss of more than 15-20% from baseline may necessitate intervention or euthanasia, as per institutional guidelines.
-
Clinical Observations: At least twice daily, observe each animal for:
-
General Appearance: Hunched posture, piloerection (bristling of fur), unkempt coat.
-
Behavior: Lethargy, reduced mobility, social isolation.
-
Gastrointestinal Signs: Diarrhea (presence of loose or watery stools), changes in fecal output.
-
Hydration Status: Skin tenting, sunken eyes.
-
-
Food and Water Intake: Measure and record daily.
-
-
Data Recording and Reporting:
-
Maintain detailed records for each animal.
-
Any observed adverse events should be graded according to a predefined scale (e.g., mild, moderate, severe) and reported in study documentation.
-
Any unexpected deaths should be promptly investigated, including a necropsy if warranted by the study protocol.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for managing adverse events in preclinical studies.
References
- 1. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound (EVT-1535262) [evitachem.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. science.rsu.lv [science.rsu.lv]
- 8. ascopubs.org [ascopubs.org]
troubleshooting ODM-204 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ODM-204.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nonsteroidal dual-action compound that functions as both an androgen receptor (AR) antagonist and an inhibitor of the CYP17A1 enzyme.[1][2][3] Its dual mechanism allows it to suppress androgen biosynthesis and block androgen receptor signaling, making it a subject of investigation for the treatment of castration-resistant prostate cancer (CRPC).[1][3]
Q2: What are the primary applications of this compound in a research setting?
In a research context, this compound is primarily used for in vitro and in vivo studies related to:
-
Inhibition of prostate cancer cell proliferation (e.g., in LNCaP and VCaP cell lines).[3]
-
Investigation of androgen receptor signaling pathways.
-
Studies on the inhibition of the CYP17A1 enzyme.
-
Preclinical evaluation of potential therapeutic agents for CRPC.
Q3: What are the known IC50 and Ki values for this compound?
This compound has been shown to be a potent inhibitor of both the androgen receptor and the CYP17A1 enzyme.
| Target | Parameter | Value | Cell Line/System |
| CYP17A1 | IC50 | 22 nM | Human and rat testicular microsomes |
| Androgen Receptor | IC50 | 80 nM | Not specified |
| Androgen Receptor | Ki | 47 nM | Rat prostate cytosolic lysates |
| LNCaP cell proliferation | IC50 | 170 nM | Androgen-induced |
| VCaP cell proliferation | IC50 | 280 nM | Androgen-induced |
Q4: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) but is not soluble in water.[1] A solubility of up to 10 mM in DMSO has been reported.[4]
Troubleshooting Guide: this compound Instability in Solution
Instability of this compound in solution, often manifesting as precipitation, can lead to inconsistent and unreliable experimental results. This guide addresses common issues and provides practical solutions.
Issue 1: Precipitation of this compound upon dilution in aqueous media.
This is a common issue for hydrophobic compounds like this compound that are initially dissolved in DMSO.
Cause: The low solubility of this compound in aqueous solutions. When a concentrated DMSO stock is diluted into a larger volume of aqueous buffer or cell culture medium, the compound can crash out of solution.
Solutions:
-
Serial Dilution in DMSO: Before diluting into your final aqueous solution, perform one or more serial dilutions of your concentrated DMSO stock in pure, anhydrous DMSO. This reduces the localized concentration of this compound when it is introduced to the aqueous environment.
-
Stepwise Dilution: Add the DMSO stock of this compound to a small volume of your aqueous medium first, ensuring it is well-mixed, before adding it to the final, larger volume.
-
Vortexing/Sonication: Immediately after adding the this compound stock to the aqueous medium, vortex or sonicate the solution to aid in its dispersion and dissolution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (ideally ≤ 0.1%) to minimize solvent effects on your biological system, but high enough to maintain this compound solubility.
Issue 2: Cloudiness or precipitation in the stock solution.
Cause: This can be due to the absorption of water by DMSO, which is hygroscopic, leading to a decrease in the solubility of this compound over time. It can also be caused by freeze-thaw cycles.
Solutions:
-
Use Anhydrous DMSO: Always use high-quality, anhydrous DMSO to prepare your stock solutions.
-
Proper Storage: Store the DMSO stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.
-
Warm Gently: If you observe precipitation in a frozen stock upon thawing, you can try to gently warm the vial to 37°C and vortex or sonicate to redissolve the compound. However, be cautious about potential degradation with excessive heating.
Issue 3: Inconsistent results between experiments.
Cause: This can be a result of solution instability, leading to variations in the effective concentration of this compound.
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from your frozen DMSO stock for each experiment. Do not store diluted aqueous solutions of this compound.
-
Visual Inspection: Before each use, visually inspect your stock and working solutions for any signs of precipitation or cloudiness.
-
Solvent Control: Always include a vehicle control (the same final concentration of DMSO used to deliver this compound) in your experiments to account for any effects of the solvent itself.
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol provides a general guideline for preparing this compound solutions for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Cell culture medium appropriate for your cell line
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided. (Molecular Weight of this compound: 374.40 g/mol )[4]
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex or sonicate until the powder is completely dissolved.
-
-
Aliquot and Store the Stock Solution:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for longer-term storage.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Perform serial dilutions in anhydrous DMSO to get to a concentration that is 1000x your final desired concentration in the cell culture medium.
-
Add the appropriate volume of the diluted DMSO stock to your cell culture medium to achieve the final desired concentration of this compound. The final DMSO concentration should ideally be 0.1% or less.
-
Mix the working solution thoroughly by gentle inversion or pipetting before adding it to your cells.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound solution instability.
References
- 1. Buy this compound (EVT-1535262) [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.org]
potential off-target effects of ODM-204 in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of ODM-204 in experimental settings. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected changes in gene expression unrelated to androgen receptor (AR) signaling in our cell-based assays. What could be the cause?
A1: While this compound is a potent dual inhibitor of the androgen receptor (AR) and CYP17A1, off-target effects are a possibility. Some dual-target inhibitors of this class have been reported to interact with other steroid hormone receptors. For instance, some CYP17A1 inhibitors can also act as antagonists of the progesterone receptor.[1] It is advisable to perform counter-screening assays to check for activity against other relevant receptors, such as the glucocorticoid and progesterone receptors, to rule out these off-target effects.
Q2: Our in-cell western or reporter assays show inconsistent results for AR antagonism. What are some common troubleshooting steps?
A2: Inconsistent results in cell-based AR signaling assays can stem from several factors:
-
Cell Line Integrity: Ensure your cell line (e.g., LNCaP, VCaP) has not undergone significant passage-related changes. It is recommended to use cells within a consistent and low passage number range.
-
Ligand Concentration: The concentration of the androgen (e.g., DHT, R1881) used to stimulate the AR is critical. Ensure the concentration is appropriate to induce a robust response that can be effectively inhibited.
-
Assay Confluence: Cell density at the time of treatment can significantly impact results. Optimize and maintain consistent cell seeding density across all experiments.
-
Reagent Quality: Verify the quality and stability of your this compound stock solution, as well as the androgen ligand.
Q3: We are conducting in vivo studies and observing side effects not typically associated with AR or CYP17A1 inhibition. What could be the explanation?
A3: Clinical trials of this compound in humans have reported adverse events such as fatigue, nausea, decreased appetite, and diarrhea.[2][3][4][5] While the primary mechanism is on-target, these systemic effects could be due to broader physiological responses to the dual inhibition or potential off-target interactions. Preclinical studies in monkeys indicated minimal changes in cortisol and aldosterone levels, suggesting good selectivity against other steroidogenic enzymes.[6] However, if you observe unexpected toxicities, it would be prudent to conduct a broader toxicological assessment.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's activity and clinical pharmacokinetics.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Cell Line/System | Reference |
| Androgen Receptor (AR) | Ki | 47 nM | Rat prostate cytosolic lysates | [7] |
| Androgen Receptor (AR) | IC50 | 80 nM | Not Specified | [8] |
| CYP17A1 | IC50 | 22 nM | Human testicular microsomes | [7][8] |
| AR (T877A mutant) | IC50 | 95 nM | Transfected cells | [7] |
| AR (W741L mutant) | IC50 | 277 nM | Transfected cells | [7] |
| AR (F876L mutant) | IC50 | 6 nM | Transfected cells | [7] |
| LNCaP cell proliferation | IC50 | 170 nM | LNCaP cells | [7] |
| VCaP cell proliferation | IC50 | 280 nM | VCaP cells | [7] |
Table 2: Summary of Phase I Clinical Trial Adverse Events (Related to Treatment)
| Adverse Event | Frequency (%) | Severity | Reference |
| Fatigue | 26% | Mild to Moderate | [5] |
| Nausea | 26% | Mild to Moderate | [5] |
| Decreased Appetite | 22% | Mild to Moderate | [5] |
| Diarrhea | 22% | Mild to Moderate | [5] |
| Vomiting | 22% | Mild to Moderate | [5] |
| Increased Appetite | 17% | Mild to Moderate | [4] |
| Asthenia | 9% | Mild to Moderate | [4] |
| Weight Decrease | 9% | Mild to Moderate | [4] |
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: Workflow for an AR competitive binding assay.
Key Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol is adapted from established methods for determining the ability of a compound to compete with a radiolabeled androgen for binding to the AR.[9][10]
Materials:
-
Rat ventral prostate tissue for cytosol preparation
-
Radiolabeled androgen (e.g., [³H]R1881)
-
This compound
-
Assay Buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, Glycerol)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Cytosol Preparation: Homogenize rat ventral prostate tissue in ice-cold assay buffer. Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).
-
Assay Setup: In assay tubes, add a fixed concentration of [³H]R1881 and varying concentrations of this compound.
-
Incubation: Add the prostate cytosol to each tube. Incubate overnight at 4°C to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to bind the AR-ligand complexes. Wash the HAP pellets with assay buffer to remove unbound radioligand.
-
Measurement: Resuspend the HAP pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]R1881 against the concentration of this compound to determine the IC₅₀ value.
CYP17A1 Inhibition Assay using Human Liver Microsomes
This protocol outlines a general method for assessing the inhibitory potential of this compound on CYP17A1 activity.[11][12]
Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP17A1 substrate (e.g., pregnenolone or progesterone)
-
NADPH regenerating system
-
This compound
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Acetonitrile or other quenching solvent
-
LC-MS/MS system
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate HLMs with varying concentrations of this compound in the incubation buffer at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the CYP17A1 substrate and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the metabolite (e.g., DHEA or androstenedione) using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each this compound concentration and calculate the IC₅₀ value.
References
- 1. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - Njar - Translational Cancer Research [tcr.amegroups.org]
- 2. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. science.rsu.lv [science.rsu.lv]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. This compound: A novel dual inhibitor of CYP17A1 and androgen receptor for the treatment of castration-resistant prostate cancer—Preclinical data. - ASCO [asco.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. veritastk.co.jp [veritastk.co.jp]
- 12. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Metabolite Identification of ODM-204 in Preclinical Studies
Disclaimer: Publicly available information on the specific metabolites of ODM-204 is limited. The following technical support center provides general guidance and best practices for the metabolite identification of novel small molecules like this compound, based on its known mechanism of action and data from preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway anticipated for a dual CYP17A1 and androgen receptor inhibitor like this compound?
Given that this compound is a non-steroidal inhibitor of CYP17A1, a cytochrome P450 enzyme, it is likely metabolized by other CYP enzymes in the liver. Common metabolic pathways for such compounds include oxidation (hydroxylation, N-dealkylation) and subsequent conjugation reactions (glucuronidation, sulfation) to increase water solubility and facilitate excretion.
Q2: In which preclinical species has the pharmacokinetics of this compound been studied?
Preclinical studies for this compound were conducted in both rodents (rats) and non-human primates (cynomolgus monkeys).[1] These species are commonly used to assess the pharmacokinetic and metabolic profile of new drug candidates before human trials.
Q3: Are there any known metabolites of this compound identified in these preclinical studies?
Specific structural information and quantitative data for the metabolites of this compound are not available in the public domain. Further development of this compound was halted due to its pharmacokinetic properties, which may be the reason for the limited published data on its metabolism.[2][3]
Q4: What analytical techniques are most suitable for identifying metabolites of this compound?
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for metabolite profiling and identification. High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the elemental composition of unknown metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structural confirmation of significant metabolites.
Q5: How can I troubleshoot poor sensitivity when analyzing potential this compound metabolites by LC-MS?
Poor sensitivity can arise from several factors. Refer to the Troubleshooting Guide below for detailed solutions. Key areas to investigate include sample preparation, chromatographic conditions, and mass spectrometer source parameters.
Quantitative Data Summary
Due to the limited publicly available data, a comprehensive table of this compound metabolite concentrations cannot be provided. However, the table below summarizes the known pharmacokinetic properties of the parent drug, this compound, in preclinical species.
| Parameter | Species | Dose | Route | Key Findings | Reference |
| Bioavailability | Cynomolgus Monkey | 10-30 mg/kg | Oral | Good oral bioavailability. | [4] |
| Dose Proportionality | Cynomolgus Monkey | 10-30 mg/kg | Oral | Linear and dose-proportional pharmacokinetics. | [4] |
| Pharmacodynamics | Cynomolgus Monkey | 10-30 mg/kg | Oral | Dose-dependently inhibited adrenal and testicular steroid production. | [1][3] |
| Pharmacodynamics | Rat | Not specified | Oral | Co-administration with leuprolide acetate significantly potentiated the suppression of testosterone levels. | [1] |
Experimental Protocols
As specific metabolite identification studies for this compound are not published, a detailed, validated protocol cannot be provided. However, a generalizable experimental workflow for the metabolite identification of a novel compound like this compound is outlined below.
Hypothetical Experimental Workflow for this compound Metabolite Identification
-
In Vitro Metabolism:
-
Objective: To identify potential metabolites and the primary enzymes involved in the metabolism of this compound.
-
Method:
-
Incubate this compound with liver microsomes from preclinical species (rat, monkey) and humans. Include co-factors such as NADPH for Phase I reactions and UDPGA and PAPS for Phase II reactions.
-
Perform incubations with specific recombinant human CYP enzymes to identify the key enzymes responsible for metabolism.
-
Quench the reactions at various time points with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins and collect the supernatant for LC-MS/MS analysis.
-
-
-
In Vivo Metabolism in Preclinical Species:
-
Objective: To identify the major circulating and excreted metabolites of this compound in rats and monkeys.
-
Method:
-
Administer a single oral dose of this compound to rats and monkeys.[1][3]
-
Collect plasma, urine, and feces at multiple time points post-dose.
-
Process the samples for analysis. Plasma samples can be subjected to protein precipitation. Urine samples may require dilution. Fecal samples will need homogenization and extraction.
-
Analyze the processed samples by LC-HRMS to profile and identify the metabolites.
-
-
-
Metabolite Identification and Structural Elucidation:
-
Objective: To identify and characterize the chemical structures of the detected metabolites.
-
Method:
-
Analyze the samples using a high-resolution mass spectrometer to obtain accurate mass measurements of the parent drug and its metabolites.
-
Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns of the metabolites.
-
Compare the fragmentation patterns of the metabolites with that of the parent drug to propose sites of metabolic modification.
-
Utilize metabolite identification software to predict potential biotransformations and aid in data interpretation.
-
For major metabolites, isolation and subsequent analysis by NMR may be necessary for unambiguous structure confirmation.
-
-
Troubleshooting Guides
Troubleshooting Common Issues in LC-MS/MS Metabolite Identification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Metabolite Signal | - Inefficient extraction of metabolites.- Ion suppression from matrix components.- Low abundance of the metabolite.- Inappropriate MS source parameters. | - Optimize the sample extraction procedure.- Improve chromatographic separation to resolve metabolites from interfering matrix components.- Use a more sensitive mass spectrometer or increase the sample concentration if possible.- Optimize source parameters (e.g., gas flows, temperature, voltages). |
| Poor Chromatographic Peak Shape | - Column overload.- Incompatible sample solvent with the mobile phase.- Column degradation. | - Dilute the sample.- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.- Replace the analytical column. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Changes in column temperature.- Column aging. | - Prepare fresh mobile phases and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Use a new column or re-equilibrate the existing one. |
| Difficulty in Structural Elucidation | - Insufficient fragmentation in MS/MS.- Co-elution of isomeric metabolites.- Complex fragmentation pattern. | - Optimize collision energy in MS/MS experiments.- Improve chromatographic resolution to separate isomers.- Utilize high-resolution MS to confirm elemental composition and consult spectral libraries or in-silico fragmentation tools. |
Visualizations
Caption: Signaling pathway of this compound's dual inhibitory action.
Caption: A general experimental workflow for metabolite identification.
References
- 1. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
Validation & Comparative
A Comparative Analysis of ODM-204 and Abiraterone for Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and early clinical efficacy of ODM-204 and abiraterone, two inhibitors of androgen biosynthesis developed for the treatment of castration-resistant prostate cancer (CRPC). While abiraterone is an established therapeutic, the development of this compound was discontinued due to its pharmacokinetic properties. This comparison aims to provide a retrospective analysis of their pharmacological profiles based on available experimental data.
Introduction
Abiraterone acetate, the prodrug of abiraterone, is a potent and irreversible inhibitor of the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase), which is critical for androgen biosynthesis in the testes, adrenal glands, and prostate tumors.[1][2][3] By blocking this enzyme, abiraterone significantly reduces the production of androgens, including testosterone and dihydrotestosterone (DHT), thereby inhibiting the growth of androgen-dependent prostate cancer.[1][3]
This compound is a novel, non-steroidal compound with a dual mechanism of action. It not only inhibits CYP17A1 but also acts as a direct antagonist of the androgen receptor (AR).[4][5] This dual-action was hypothesized to provide a more comprehensive blockade of androgen signaling, potentially overcoming some resistance mechanisms to single-pathway inhibitors.[6]
Mechanism of Action
Abiraterone's primary mechanism is the inhibition of CYP17A1, which has two key enzymatic activities in the androgen synthesis pathway: 17α-hydroxylase and 17,20-lyase.[1][2] Inhibition of both activities leads to a profound decrease in the synthesis of androgen precursors like dehydroepiandrosterone (DHEA) and androstenedione.[1]
This compound shares the CYP17A1 inhibitory function of abiraterone but also directly binds to the androgen receptor, preventing its activation by any residual androgens and inhibiting the translocation of the receptor to the nucleus.[7][5]
Figure 1. Simplified signaling pathway showing the points of inhibition for abiraterone and this compound.
Preclinical Efficacy: A Comparative Summary
| Parameter | This compound | Abiraterone | Reference |
| CYP17A1 Inhibition (IC50) | 22 nM | ~2.5 nM (17α-hydroxylase), ~15 nM (17,20-lyase) | [1][6][8] |
| Androgen Receptor Binding (Ki) | 47 nM | Partial antagonist activity | [1][6] |
| In Vitro Cell Proliferation (IC50) | LNCaP: 170 nM, VCaP: 280 nM | Data not directly comparable | [6] |
| VCaP Xenograft Tumor Growth Inhibition | 66% at 50 mg/kg/day | Showed antitumor activity, but direct comparison not available in the same study | [6][9] |
Clinical Efficacy and Safety
This compound (DUALIDES Phase I/II Trial)
The DUALIDES trial (NCT02344017) was a phase I/II dose-escalation study evaluating this compound in patients with metastatic CRPC.[10][11][12]
-
Dosing: 50, 100, 200, 300, and 500 mg twice daily.[10]
-
Safety: Generally well-tolerated. The most common adverse events were fatigue, nausea, decreased appetite, diarrhea, and vomiting.[10][12]
-
Pharmacokinetics: Plasma concentrations of this compound increased with doses up to 300 mg. However, steady-state concentrations unexpectedly decreased at higher doses after repeated dosing, which ultimately led to the discontinuation of its development.[10][11]
-
Efficacy: Evidence of anticancer activity was observed, with 13% of patients achieving a PSA response (≥50% reduction from baseline) at 12 weeks.[10][11] Reductions in serum testosterone levels were also noted.[11]
Abiraterone (Key Clinical Trials)
Abiraterone has been extensively studied in large phase III clinical trials and is a standard of care in CRPC.
-
COU-AA-302 (Chemotherapy-naïve mCRPC): Median overall survival was 34.7 months with abiraterone plus prednisone versus 30.3 months with placebo plus prednisone.[13]
-
COU-AA-301 (Post-docetaxel mCRPC): Abiraterone plus prednisone improved overall survival compared to placebo plus prednisone (14.8 vs. 10.9 months).[14]
-
Safety: Common adverse events associated with abiraterone are related to mineralocorticoid excess due to CYP17A1 inhibition and include hypertension, hypokalemia, and fluid retention.[2][13]
Experimental Protocols
VCaP Xenograft Model for Antitumor Activity Assessment
This protocol is a generalized representation based on methodologies reported for both this compound and abiraterone studies.[6][9]
-
Cell Culture: VCaP cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Animal Model: Male immunodeficient mice (e.g., SCID or nude mice) are used.
-
Tumor Implantation: 1-5 x 106 VCaP cells are mixed with Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width2)/2).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm3), mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound: Administered orally at a dose of 50 mg/kg/day.[6]
-
Abiraterone Acetate: Administered orally or intraperitoneally at a specified dose (e.g., 70 mg/kg/day).
-
Vehicle Control: The vehicle used for drug formulation is administered to the control group.
-
-
Endpoint: The study continues for a defined period or until tumors in the control group reach a maximum allowable size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Figure 2. Workflow for a VCaP xenograft study.
In Vitro CYP17A1 Inhibition Assay
This is a representative protocol for determining the inhibitory activity of compounds against CYP17A1.
-
Enzyme Source: Human testicular or adrenal gland microsomes are used as a source of CYP17A1.
-
Substrate: A radiolabeled precursor, such as [3H]-progesterone or [3H]-pregnenolone, is used.
-
Reaction Mixture: The reaction is carried out in a buffer containing the microsomes, NADPH (as a cofactor), and the test compound (this compound or abiraterone) at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time.
-
Extraction: The reaction is stopped, and the steroids are extracted using an organic solvent.
-
Analysis: The substrate and its metabolites are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of product formed is quantified using a radioactivity detector. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Androgen Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of a compound to the androgen receptor.
-
Receptor Source: Cytosol is prepared from the ventral prostate of castrated rats, which is a rich source of androgen receptors.
-
Radioligand: A high-affinity radiolabeled androgen, such as [3H]-R1881, is used.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the prostate cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods such as dextran-coated charcoal or hydroxylapatite precipitation.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) and the Ki (inhibitory constant) can be calculated.
Conclusion
This compound, with its dual mechanism of inhibiting CYP17A1 and antagonizing the androgen receptor, showed promise in preclinical studies, suggesting a potential for more comprehensive androgen signaling blockade than abiraterone.[4][6] In a VCaP xenograft model, an early report suggested superior antitumor activity for this compound.[15] However, the clinical development of this compound was halted due to unfavorable pharmacokinetic properties observed in the phase I/II DUALIDES trial, specifically a decrease in steady-state concentrations at higher doses.[10][11]
In contrast, abiraterone has a well-established efficacy and safety profile from numerous large-scale clinical trials and remains a cornerstone of treatment for metastatic castration-resistant prostate cancer.[13][14][16] The comparative data, although limited by the early termination of this compound's development, underscores the importance of favorable pharmacokinetic and pharmacodynamic properties in the successful translation of a promising preclinical compound to a clinically effective therapy.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 5. High intratumoral dihydrotestosterone is associated with antiandrogen resistance in VCaP prostate cancer xenografts in castrated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor Repression of VCaP Xenografts by a Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Androgen Receptor Antibody (#3202) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Development, validation and application of a stable isotope dilution liquid chromatography electrospray ionization/selected reaction monitoring/mass spectrometry (SID-LC/ESI/SRM/MS) method for quantification of keto-androgens in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
ODM-204 in the Landscape of Anti-Androgen Cross-Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel anti-androgen therapies has significantly altered the treatment landscape for castration-resistant prostate cancer (CRPC). However, the sequential use of these agents is often hampered by cross-resistance, a phenomenon where resistance to one drug confers resistance to another. This guide provides a comparative analysis of ODM-204, a dual inhibitor of the androgen receptor (AR) and CYP17A1, in the context of cross-resistance with other prominent anti-androgens. While direct comparative cross-resistance studies involving this compound are limited, this document synthesizes available preclinical and clinical data to offer valuable insights for the research and drug development community.
Mechanism of Action: A Dual Approach
This compound distinguishes itself from other anti-androgens through its dual mechanism of action. It not only acts as a potent antagonist of the androgen receptor but also inhibits CYP17A1, a critical enzyme in androgen biosynthesis.[1][2][3] This two-pronged attack aims to more effectively suppress the androgen signaling axis, which remains a key driver of CRPC progression.
Preclinical Efficacy of this compound
In preclinical studies, this compound has demonstrated significant anti-tumor activity. It effectively inhibits the proliferation of androgen-dependent prostate cancer cell lines and reduces tumor growth in xenograft models.
| Parameter | Cell Line/Model | Result | Reference |
| AR Binding Affinity (Ki) | Rat prostate cytosolic lysates | 47 nM | [4][5][6] |
| CYP17A1 Inhibition (IC50) | Human testicular microsomes | 22 nM | [4][5][6] |
| Inhibition of AR Mutants (IC50) | AR(T877A) | 95 nM | [6] |
| AR(W741L) | 277 nM | [6] | |
| AR(F876L) | 6 nM | [6] | |
| Cell Proliferation Inhibition (IC50) | LNCaP cells | 170 nM | [6] |
| VCaP cells | 280 nM | [6] | |
| Tumor Growth Inhibition | VCaP xenograft model | 66% | [4][6] |
Clinical Data for this compound
A Phase I dose-escalation study (NCT02344017) evaluated the safety and preliminary efficacy of this compound in patients with metastatic CRPC.[7][8]
| Parameter | Value | Reference |
| Patients Enrolled | 23 | [7][9][10] |
| Dose Levels | 50, 100, 200, 300, 500 mg twice daily | [7][8][10] |
| PSA Response (≥50% reduction at 12 weeks) | 13% of patients | [7][8][9] |
| Most Common Adverse Events | Fatigue (26%), Nausea (26%), Decreased appetite (22%), Diarrhea (22%) | [7][8] |
While this compound was generally well-tolerated and showed signs of anti-tumor activity, its development was halted due to unfavorable pharmacokinetic properties.[9][11][12] Specifically, steady-state plasma concentrations of the drug decreased over time, particularly at higher doses.[7][8]
Cross-Resistance Among Other Anti-Androgens
Extensive research has established the existence of cross-resistance among second-generation anti-androgens such as enzalutamide, apalutamide, and darolutamide. This phenomenon is often driven by mechanisms that bypass AR blockade.
Studies have shown that prostate cancer cells resistant to enzalutamide or abiraterone often exhibit cross-resistance to apalutamide and darolutamide.[13] A key driver of this is the upregulation of the AKR1C3 enzyme and the expression of AR splice variants, such as AR-V7, which can function independently of ligand binding.[13]
| Resistance Scenario | Observed Cross-Resistance | Potential Mechanism | Reference |
| Enzalutamide/Abiraterone Resistant Cells | Cross-resistance to apalutamide and darolutamide | Upregulation of AKR1C3/AR-V7 axis | [13] |
| Apalutamide Resistant Cells | Cross-resistance to other anti-androgens | Emergence of more aggressive phenotypes (e.g., cancer stem cells, neuroendocrine differentiation) | [14][15][16] |
A network meta-analysis of studies on non-metastatic CRPC suggested that while apalutamide and enzalutamide may be more efficacious in terms of metastasis-free survival, darolutamide appears to have a more favorable tolerability profile.[17] Another meta-analysis concluded that apalutamide and enzalutamide were the most effective for improving metastasis-free survival in this patient population.[18]
Experimental Protocols
In Vitro Cell Proliferation Assay (Example)
-
Cell Culture: LNCaP and VCaP prostate cancer cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or other anti-androgens.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[6]
In Vivo Xenograft Study (Example)
-
Animal Model: Immunocompromised male mice (e.g., nude mice) are used.
-
Tumor Implantation: VCaP cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment groups and receive daily oral doses of this compound, vehicle control, or other anti-androgens.[6]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumor growth inhibition is calculated.[4][6]
Conclusion and Future Directions
This compound, with its dual inhibition of the androgen receptor and CYP17A1, represents a rational approach to overcoming resistance in CRPC. Preclinical data demonstrated its potential to inhibit both androgen synthesis and AR signaling. However, its clinical development was halted due to pharmacokinetic challenges.
The extensive evidence of cross-resistance among other second-generation anti-androgens underscores the need for novel therapeutic strategies. While direct comparative data for this compound is unavailable, its unique mechanism of action suggests it could have had a different cross-resistance profile. Future drug development efforts may benefit from exploring dual-acting agents with improved pharmacokinetic properties. Understanding the complex interplay of resistance mechanisms, including the role of AR splice variants and bypass pathways, will be crucial in designing the next generation of therapies for advanced prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound: A novel dual inhibitor of CYP17A1 and androgen receptor for the treatment of castration-resistant prostate cancer—Preclinical data. - ASCO [asco.org]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. science.rsu.lv [science.rsu.lv]
- 13. Cross-resistance among next generation anti-androgen drugs through the AKR1C3/AR-V7 axis in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. urotoday.com [urotoday.com]
- 17. d-nb.info [d-nb.info]
- 18. Frontiers | Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis [frontiersin.org]
A Head-to-Head Comparison of ODM-204 and Other Treatments for Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug ODM-204 with established treatments for castration-resistant prostate cancer (CRPC), including enzalutamide, abiraterone acetate, apalutamide, and darolutamide. The comparison is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and safety.
Executive Summary
This compound is a novel, nonsteroidal agent with a dual mechanism of action, inhibiting both the androgen receptor (AR) and the CYP17A1 enzyme. Preclinical studies demonstrated its potential to potently suppress androgen signaling and inhibit tumor growth. However, its clinical development was halted due to unfavorable pharmacokinetic properties observed in the Phase I DUALIDES trial. This guide places the preclinical and early clinical data of this compound in the context of approved and widely used CRPC therapies to provide a comprehensive comparative overview for research and development purposes.
Mechanism of Action
The growth and survival of prostate cancer cells, even in a castrate environment, are often driven by persistent androgen receptor signaling. This can be due to intratumoral androgen synthesis or AR mutations that lead to its activation. The therapies discussed in this guide target this pathway at different points.
This compound uniquely combines two modes of action:
-
Androgen Receptor Antagonism: It directly binds to the AR, preventing its activation by androgens.
-
CYP17A1 Inhibition: It blocks the CYP17A1 enzyme, which is crucial for the synthesis of androgens, including testosterone, in the adrenal glands, testes, and within the tumor itself.[1][2]
Abiraterone Acetate is a potent and selective inhibitor of CYP17A1. By blocking this enzyme, it significantly reduces the production of androgens throughout the body.[3][4]
Enzalutamide, Apalutamide, and Darolutamide are all potent androgen receptor inhibitors. They bind to the ligand-binding domain of the AR with high affinity, preventing androgen binding, nuclear translocation of the receptor, and its subsequent binding to DNA. This effectively blocks the downstream signaling cascade that promotes tumor cell growth and proliferation.[5][6]
Androgen Receptor Signaling Pathway and Drug Targets
CYP17A1 Inhibition Pathway
Preclinical Data Comparison
Preclinical studies provide the foundational evidence for a drug's potential efficacy and mechanism of action. Below is a summary of key preclinical findings for this compound and its comparators.
| Parameter | This compound | Enzalutamide | Abiraterone Acetate |
| Target | Dual AR and CYP17A1 inhibitor | AR inhibitor | CYP17A1 inhibitor |
| AR Binding Affinity (Ki) | Not Reported | 8-fold higher than bicalutamide | Not Applicable |
| CYP17A1 Inhibition (IC50) | Potent (specific values vary) | Not Applicable | Potent (specific values vary) |
| In Vitro Cell Proliferation | Inhibition of LNCaP and VCaP cells | Inhibition of LNCaP cells | Inhibition of androgen-dependent cell lines |
| In Vivo Xenograft Models | Significant tumor growth inhibition in VCaP xenografts | Tumor regression in LNCaP/AR xenografts | Tumor growth inhibition in VCaP xenografts |
Clinical Data Comparison: Efficacy
Pivotal Phase III clinical trials have established the efficacy of enzalutamide, abiraterone acetate, apalutamide, and darolutamide in various CRPC settings. This compound's clinical development did not progress beyond Phase I.
Metastatic CRPC (Post-Chemotherapy)
| Efficacy Endpoint | This compound (DUALIDES - Phase I) | Enzalutamide (AFFIRM Trial) | Abiraterone Acetate (COU-AA-301 Trial) |
| PSA Response Rate (≥50% decline) | 13% at 12 weeks[7] | 54%[8] | 29%[9] |
| Radiographic Progression-Free Survival (rPFS) | Not Assessed | 8.3 months vs 2.9 months with placebo | 5.6 months vs 3.6 months with placebo[10] |
| Overall Survival (OS) | Not Assessed | 18.4 months vs 13.6 months with placebo | 14.8 months vs 10.9 months with placebo[1][10] |
Metastatic CRPC (Chemotherapy-Naïve)
| Efficacy Endpoint | Enzalutamide (PREVAIL Trial) | Abiraterone Acetate (COU-AA-302 Trial) |
| PSA Response Rate (≥50% decline) | 78% | 62% |
| Radiographic Progression-Free Survival (rPFS) | Not reached vs 3.9 months with placebo[11] | 16.5 months vs 8.3 months with placebo[12] |
| Overall Survival (OS) | 32.4 months vs 30.2 months with placebo[13] | 34.7 months vs 30.3 months with placebo[4][14] |
Non-Metastatic CRPC
| Efficacy Endpoint | Apalutamide (SPARTAN Trial) | Darolutamide (ARAMIS Trial) |
| Metastasis-Free Survival (MFS) | 40.5 months vs 16.2 months with placebo[2][6][15] | 40.4 months vs 18.4 months with placebo[16][17] |
| Overall Survival (OS) | 73.9 months vs 59.9 months with placebo[18] | HR 0.69 (significant improvement vs placebo)[17] |
Clinical Data Comparison: Safety
The safety profiles of these agents are a critical consideration in treatment decisions. Below is a summary of common adverse events observed in their respective clinical trials.
| Adverse Event (All Grades) | This compound (DUALIDES - Phase I) | Enzalutamide (AFFIRM/PREVAIL) | Abiraterone Acetate (COU-AA-301/302) | Apalutamide (SPARTAN) | Darolutamide (ARAMIS) |
| Fatigue | 26%[19] | 36-46% | 39-44% | 30% | 16% |
| Nausea | 26%[19] | 20-25% | 22-28% | 18% | 11% |
| Diarrhea | 22%[19] | 18-21% | 18-22% | 14% | 9% |
| Hypertension | Not Reported | 7-13% | 22-37% (mineralocorticoid-related) | 25% | 7% |
| Rash | Not Reported | 5-6% | Not a prominent AE | 24%[15] | 3% |
| Falls | Not Reported | 4-9% | Not a prominent AE | 16% | 4% |
| Fractures | Not Reported | 4-5% | Not a prominent AE | 12%[15] | 4% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of typical experimental protocols used in the evaluation of these CRPC treatments.
In Vitro Cell Proliferation Assay
-
Cell Lines: Androgen-sensitive human prostate cancer cell lines such as LNCaP and VCaP are commonly used.
-
Treatment: Cells are cultured in androgen-depleted medium and then treated with varying concentrations of the test compound (e.g., this compound, enzalutamide) or vehicle control.
-
Assay: Cell viability is assessed at different time points (e.g., 72 hours) using assays such as MTT, MTS, or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is then calculated to determine the potency of the compound.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised male mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human prostate cancer cells (e.g., VCaP or LNCaP) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized to receive daily oral administration of the test compound, a comparator drug, or a vehicle control.
-
Endpoints: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis of biomarkers (e.g., Ki-67 for proliferation, AR localization) may also be performed.
Typical Xenograft Model Workflow
Phase III Clinical Trial Design (General Outline)
-
Patient Population: Patients with a specific stage of CRPC (e.g., non-metastatic, metastatic pre- or post-chemotherapy) are enrolled. Key inclusion criteria often include a rising PSA level despite castrate levels of testosterone.
-
Randomization: Patients are randomly assigned in a double-blind fashion to receive either the investigational drug or a placebo, both in combination with standard androgen deprivation therapy (ADT).
-
Primary Endpoint: The primary outcome measure is a clinically meaningful endpoint such as metastasis-free survival (MFS) for non-metastatic CRPC, or overall survival (OS) or radiographic progression-free survival (rPFS) for metastatic CRPC.
-
Secondary Endpoints: These may include time to PSA progression, PSA response rate, time to initiation of chemotherapy, and patient-reported outcomes related to quality of life.
-
Safety Assessment: Adverse events are systematically collected and graded throughout the trial.
Conclusion
This compound, with its dual mechanism of action, represented a rational therapeutic strategy for CRPC. Preclinical data were promising, suggesting potent inhibition of the androgen receptor signaling axis. However, the unfavorable pharmacokinetic profile identified in the early-stage clinical trial precluded its further development.
In contrast, enzalutamide, abiraterone acetate, apalutamide, and darolutamide have all demonstrated significant clinical benefit in large-scale Phase III trials, leading to their approval and widespread use in the management of CRPC. These agents have transformed the treatment landscape for advanced prostate cancer, offering patients improved survival and quality of life. The data presented in this guide underscore the rigorous and lengthy process of drug development and the importance of both preclinical and clinical evaluation in determining the ultimate therapeutic value of a novel agent. The journey of this compound, while not leading to a new drug, provides valuable insights for the ongoing research and development of future CRPC therapies.
References
- 1. Abiraterone acetate for treatment of metastatic castration-resistant prostate cancer: final overall survival analysis of the COU-AA-301 randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apalutamide Treatment and Metastasis-free Survival in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abiraterone acetate plus prednisone versus placebo plus prednisone in chemotherapy-naive men with metastatic castration-resistant prostate cancer (COU-AA-302): final overall survival analysis of a randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abiraterone acetate in patients with metastatic castration-resistant prostate cancer: long term outcome of the Temporary Authorization for Use programme in France - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ASCO Post [ascopost.com]
- 7. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzalutamide in Castration-Resistant Prostate Cancer Patients With Visceral Disease in the Liver and/or Lung: Outcomes From the Randomized Controlled Phase 3 AFFIRM Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Enzalutamide improves survival in chemo-naive metastatic prostate cancer | MDedge [mdedge.com]
- 12. urotoday.com [urotoday.com]
- 13. urotoday.com [urotoday.com]
- 14. The ASCO Post [ascopost.com]
- 15. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 16. Darolutamide, New Androgen Receptor Inhibitor, Extends Metastasis-Free Survival in High-Risk Prostate Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 17. Overall survival (OS) results of phase III ARAMIS study of darolutamide (DARO) added to androgen deprivation therapy (ADT) for nonmetastatic castration-resistant prostate cancer (nmCRPC). - ASCO [asco.org]
- 18. ascopubs.org [ascopubs.org]
- 19. ascopubs.org [ascopubs.org]
A Comparative Analysis of ODM-204's Efficacy on PSA Levels in Castration-Resistant Prostate Cancer
For Immediate Release
Espoo, Finland – Orion Corporation today released a comparative guide on the clinical efficacy of ODM-204, an investigational dual-action inhibitor of CYP17A1 and the androgen receptor (AR), in reducing Prostate-Specific Antigen (PSA) levels in men with metastatic castration-resistant prostate cancer (mCRPC). This document provides a comprehensive analysis of data from the Phase I DUALIDES trial and compares its outcomes with established treatments, abiraterone acetate and enzalutamide, to offer valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
This compound is a novel, nonsteroidal compound that uniquely targets both the synthesis of androgens by inhibiting the CYP17A1 enzyme and the androgen receptor signaling pathway by direct AR antagonism.[1][2] Preclinical studies demonstrated its potential in inhibiting the growth of androgen-dependent prostate cancer cells and significant tumor growth inhibition in in-vivo models.[1][2][3]
The clinical development of this compound was explored in the DUALIDES (NCT02344017) trial, a Phase I dose-escalation study.[4][5] While the compound was generally well-tolerated, its development was halted due to an unfavorable pharmacokinetic profile, characterized by a decrease in steady-state plasma concentrations at higher doses.[2][4][6][7][8][9] Nevertheless, the trial provided preliminary evidence of the anti-tumor activity of this compound.
Comparative Efficacy on PSA Levels
Prostate-Specific Antigen (PSA) is a critical biomarker for monitoring the progression of prostate cancer and the response to treatment. The following table summarizes the PSA response rates observed in the key clinical trials of this compound, abiraterone acetate, and enzalutamide in patients with mCRPC who had previously received docetaxel-based chemotherapy.
| Treatment (Trial) | Dosing Regimen | Patient Population | PSA Response Rate (≥50% decline) | Median Time to PSA Progression |
| This compound (DUALIDES Phase I) | 50-500 mg twice daily + prednisone | Metastatic CRPC | 13% at 12 weeks | Not Reported |
| Abiraterone Acetate (COU-AA-301) | 1000 mg once daily + prednisone | Metastatic CRPC (post-docetaxel) | 29.5% | 8.5 months[10] |
| Enzalutamide (AFFIRM) | 160 mg once daily | Metastatic CRPC (post-docetaxel) | 54% | 8.3 months |
Note: Direct comparison between these trials should be made with caution due to differences in trial design, patient populations, and study phases.
In the DUALIDES trial, 30% of patients treated with this compound experienced a decrease in PSA levels, with 13% achieving a reduction of 50% or more at the 12-week mark.[4][6][9] For comparison, the pivotal Phase III COU-AA-301 trial of abiraterone acetate reported a PSA response rate (≥50% decline) of 29.5%.[10] The Phase III AFFIRM trial of enzalutamide demonstrated a PSA response rate of 54% in a similar patient population.[6]
Experimental Protocols
This compound: DUALIDES Phase I Trial
The DUALIDES trial was an open-label, multicenter, dose-escalation Phase I study designed to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with progressive mCRPC.[1][7][9][11][12][13][14] Patients were enrolled in sequential cohorts and received escalating doses of this compound (50, 100, 200, 300, and 500 mg) administered orally twice daily, in combination with prednisone.[1][7][9][11][12][14] The primary endpoints were to determine the maximum tolerated dose and dose-limiting toxicities. Secondary endpoints included the assessment of anti-tumor activity, evaluated through PSA levels and radiological imaging.[7][9]
Abiraterone Acetate: COU-AA-301 Trial
The COU-AA-301 trial was a randomized, double-blind, placebo-controlled Phase III study that enrolled 1,195 patients with mCRPC who had previously received docetaxel.[2][10][15][16] Patients were randomized in a 2:1 ratio to receive either 1000 mg of abiraterone acetate once daily plus 5 mg of prednisone twice daily, or a placebo plus prednisone.[10][15][16] The primary endpoint was overall survival. PSA progression was a secondary endpoint, assessed every 4 weeks.
Enzalutamide: AFFIRM Trial
The AFFIRM trial was a randomized, double-blind, placebo-controlled Phase III study involving 1,199 men with mCRPC who had previously been treated with docetaxel.[3][5][6][17][18] Patients were randomized 2:1 to receive either 160 mg of enzalutamide orally once daily or a placebo.[3] The primary endpoint was overall survival. Secondary endpoints included PSA response rate (defined as a ≥50% decrease from baseline) and time to PSA progression.[6]
Visualizing the Mechanisms and Workflows
To further elucidate the scientific basis and clinical investigation of this compound, the following diagrams illustrate its signaling pathway and the workflow of the DUALIDES clinical trial.
Figure 1: Dual mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Enzalutamide in European and North American men participating in the AFFIRM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzalutamide in Castration-Resistant Prostate Cancer Patients With Visceral Disease in the Liver and/or Lung: Outcomes From the Randomized Controlled Phase 3 AFFIRM Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 8. Enzalutamide for the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. science.rsu.lv [science.rsu.lv]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Abiraterone acetate for treatment of metastatic castration-resistant prostate cancer : final overall survival analysis of the COU-AA-301 randomised, double-blind, placebo-controlled phase 3 study [biblio.ugent.be]
- 17. An update on enzalutamide in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzalutamide for the treatment of prostate cancer: results and implications of the AFFIRM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
ODM-204: A Comparative Guide to its Synergistic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
ODM-204, a novel, non-steroidal agent, garnered significant interest in the oncology community for its unique dual-targeting mechanism. By simultaneously inhibiting both the androgen receptor (AR) and the CYP17A1 enzyme, this compound was developed to provide a more comprehensive blockade of the androgen signaling pathway, a critical driver in castration-resistant prostate cancer (CRPC).[1][2][3][4] This guide provides an objective comparison of this compound's performance, both as a monotherapy and in combination, with other cancer therapies, supported by available preclinical and early clinical data. While the clinical development of this compound was ultimately halted due to unfavorable pharmacokinetic properties, the preclinical data on its synergistic potential and comparative efficacy offer valuable insights for ongoing and future drug development in oncology.[5][6]
Comparative Efficacy of this compound Monotherapy
Preclinical studies demonstrated the potent anti-tumor activity of this compound. In a VCaP xenograft model of CRPC, this compound as a single agent exhibited superior tumor growth inhibition compared to standard-of-care androgen receptor pathway inhibitors (ARPIs), enzalutamide and abiraterone, as well as their combination.[7]
Table 1: Comparative Monotherapy Performance in VCaP Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| This compound | 66%[1][8] |
| Enzalutamide | Less than this compound[7] |
| Abiraterone | Less than this compound[7] |
| Enzalutamide + Abiraterone | Less than this compound[7] |
Synergistic Effects of this compound in Combination Therapies
The primary documented synergistic interaction of this compound is with luteinizing hormone-releasing hormone (LHRH) agonists, such as leuprolide acetate. This combination leverages two distinct mechanisms to suppress androgen signaling, leading to a more profound reduction in testosterone levels.
Table 2: Synergistic Effect of this compound with LHRH Agonist in Rats
| Treatment Group | Effect on Testosterone Production | Effect on Androgen-Sensitive Organ Weights |
| Leuprolide Acetate | Suppression | Decrease |
| This compound + Leuprolide Acetate | Potentiated Suppression[1][3] | Potentiated Decrease[3] |
The dual inhibition of both the androgen receptor and CYP17A1 by this compound suggests a strong rationale for its potential synergy with other classes of cancer therapies. While extensive experimental data is not available due to the discontinuation of its development, the following diagram illustrates the logical basis for these potential combinations.
Caption: Potential synergistic pathways of this compound with other cancer therapies.
Experimental Protocols
In Vitro Inhibition Assays
-
CYP17A1 Inhibition: The inhibitory effect of this compound on CYP17A1 was assessed using human and rat testicular microsomes and a human adrenal cortex cell line.[1][7] The IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme's activity, was determined to be 22 nM.[1][7][8]
-
Androgen Receptor (AR) Binding and Activity: The binding affinity of this compound to the wild-type AR was determined in rat prostate cytosolic lysates, with a reported Ki of 47 nM.[1][7][8] Its functional activity was evaluated in cells stably transfected with the full-length human AR and an androgen-responsive reporter gene construct.[1][8] The IC50 for AR inhibition was reported as 80 nM.[9]
-
Cell Proliferation Assays: The effect of this compound on the growth of androgen-dependent prostate cancer cell lines, LNCaP and VCaP, was studied. The IC50 values for suppressing androgen-induced cell proliferation were 170 nM for LNCaP and 280 nM for VCaP cells.[1][8]
In Vivo Xenograft Model
-
Animal Model: Male nude mice were subcutaneously grafted with VCaP cells.[1][7]
-
Treatment: Animals were treated orally with this compound at a dose of 50 mg/kg/day.[1][8] In comparative studies, other cohorts were treated with enzalutamide, abiraterone, or a combination of both for 28 days.[7]
-
Endpoint: Tumor growth inhibition was measured to assess anti-tumor activity.[1][7][8]
Caption: Preclinical evaluation workflow for this compound.
Mechanism of Action: Dual Inhibition of Androgen Signaling
This compound's therapeutic rationale is based on a dual-pronged attack on the androgen receptor signaling axis, which is a key pathway in prostate cancer progression.
-
CYP17A1 Inhibition: this compound inhibits the CYP17A1 enzyme, which is crucial for the synthesis of androgens, including testosterone and dihydrotestosterone (DHT), in the testes, adrenal glands, and within the tumor microenvironment.[2][3][4]
-
Androgen Receptor Blockade: Concurrently, this compound directly binds to the androgen receptor, preventing its activation by any residual androgens and inhibiting its translocation to the nucleus. This action blocks the transcription of AR-responsive genes that drive cancer cell growth.[1][4]
Caption: Dual mechanism of action of this compound on the androgen signaling pathway.
Conclusion
This compound demonstrated a promising preclinical profile as a dual inhibitor of CYP17A1 and the androgen receptor. Its ability to potentiate the effects of LHRH agonists and its superior monotherapy performance against established ARPIs in a xenograft model highlighted its potential. However, the advancement of this compound into later-phase clinical trials was impeded by its pharmacokinetic properties.[5][6] Despite its discontinued development, the data generated for this compound provides a valuable case study for the development of dual-targeting inhibitors. The strong preclinical rationale for combining such agents with therapies like PARP inhibitors or chemotherapy remains a compelling area for future research in oncology.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 6. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. This compound: A novel dual inhibitor of CYP17A1 and androgen receptor for the treatment of castration-resistant prostate cancer—Preclinical data. - ASCO [asco.org]
- 9. medchemexpress.com [medchemexpress.com]
Comparative Analysis of ODM-204 in Prostate Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of ODM-204's performance in various prostate cancer cell lines. The information is based on available preclinical data, offering insights into its efficacy relative to other androgen receptor (AR) inhibitors.
This compound is a novel, orally available, nonsteroidal compound with a dual mechanism of action, functioning as both an androgen receptor (AR) inhibitor and a CYP17A1 enzyme inhibitor.[1][2][3][4] This dual activity is designed to simultaneously block the AR signaling pathway and inhibit the production of androgens, which are crucial for the growth of prostate cancer cells.[1][2] Preclinical studies have demonstrated its potential in treating castration-resistant prostate cancer (CRPC).[1][2][5] However, it is important to note that the pharmacokinetic properties of this compound have hindered its further clinical development.[1][5][6]
Performance Data in Prostate Cancer Cell Lines
The following tables summarize the available quantitative data on the efficacy of this compound and other AR inhibitors in key prostate cancer cell lines. It is important to note that the data for this compound and the compared drugs (Enzalutamide and Apalutamide) are sourced from different studies, and therefore represent an indirect comparison. Experimental conditions may have varied between studies.
Cell Viability (IC50 values in nM)
| Cell Line | This compound | Enzalutamide | Apalutamide |
| LNCaP (Androgen-Sensitive) | 170[4][7] | ~5600[8] | ~10000[9] |
| VCaP (Androgen-Sensitive, AR Overexpression) | 280[4][7] | Not Available | Not Available |
| C4-2 (Castration-Resistant) | Not Available | >10000 | Not Available |
| 22Rv1 (Castration-Resistant, AR-V7 Expression) | Not Available | >10000 | Not Available |
Note: Lower IC50 values indicate higher potency.
Androgen Receptor (AR) and CYP17A1 Inhibition
| Target | This compound |
| AR Binding Affinity (Ki) | 47 nM[3][4] |
| CYP17A1 Inhibition (IC50) | 22 nM[3][4] |
Inhibition of AR Nuclear Translocation in Mutant AR Cell Lines (IC50 values in nM)
| AR Mutant | This compound |
| T877A | 95[4][7] |
| W741L | 277[4][7] |
| F876L | 6[4][7] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies on this compound are not extensively published. However, based on the available information, the following are generalized protocols for the key experiments conducted.
Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
-
Cell Seeding: Prostate cancer cells (LNCaP, VCaP, etc.) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or other comparator compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a microplate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Adherent cells are washed with PBS and detached using trypsin. Suspension and adherent cells are then collected by centrifugation.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Note: While apoptosis is a likely mechanism of action for an AR inhibitor, specific quantitative data for this compound from apoptosis assays is not available in the reviewed literature.
AR Nuclear Translocation Assay
-
Cell Culture and Transfection: Cells stably expressing a fluorescently tagged AR (e.g., AR-GFP) are used.
-
Compound Treatment: Cells are pre-treated with this compound or other antagonists for a short period before stimulation with an androgen (e.g., testosterone).
-
Imaging: Live-cell imaging or fixed-cell immunofluorescence is used to visualize the subcellular localization of the AR.
-
Quantification: The ratio of nuclear to cytoplasmic fluorescence intensity is quantified to determine the extent of AR nuclear translocation.
-
Data Analysis: IC50 values for the inhibition of AR nuclear translocation are calculated.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow.
Caption: Androgen Receptor Signaling Pathway and Mechanism of this compound Action.
Caption: General Experimental Workflow for In Vitro Compound Testing.
Summary and Conclusion
This compound demonstrates potent dual inhibitory activity against both the androgen receptor and the CYP17A1 enzyme in preclinical models. In androgen-sensitive prostate cancer cell lines, LNCaP and VCaP, this compound shows high potency in inhibiting cell proliferation, with IC50 values of 170 nM and 280 nM, respectively.[4][7] This appears to be more potent than the second-generation AR inhibitors enzalutamide and apalutamide in LNCaP cells, based on indirect comparisons. Furthermore, a study on a VCaP xenograft model suggested that this compound had better antitumor activity than enzalutamide or abiraterone, alone or in combination.[3]
However, a comprehensive comparative analysis is limited by the lack of head-to-head studies in a broader range of prostate cancer cell lines, particularly castration-resistant models like C4-2 and 22Rv1. Additionally, quantitative data on this compound's ability to induce apoptosis in these cell lines is not publicly available.
While the preclinical efficacy of this compound is promising, its development was halted due to unfavorable pharmacokinetic properties.[1][5][6] This guide provides a summary of the available data to aid researchers in understanding the preclinical profile of this compound and its standing relative to other AR-targeted therapies. Further research and the development of compounds with similar dual-action mechanisms but improved pharmacokinetic profiles may hold promise for the treatment of advanced prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 6. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A novel dual inhibitor of CYP17A1 and androgen receptor for the treatment of castration-resistant prostate cancer—Preclinical data. - ASCO [asco.org]
- 8. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of ODM-204: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like ODM-204 are paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established guidelines for the management of laboratory, cytotoxic, and investigational chemical waste provide a robust framework for its safe disposition.
This compound is a novel, nonsteroidal dual inhibitor of the androgen receptor (AR) and CYP17A1, an enzyme critical for androgen biosynthesis. Its intended use in cancer research underscores the need for cautious handling and disposal, treating it as a potentially cytotoxic and hazardous compound.
Core Principles for this compound Disposal
The disposal of this compound should always be conducted in accordance with local, state, and federal regulations, and in strict adherence to your institution's environmental health and safety (EHS) protocols. The following procedures are based on general best practices for laboratory chemical waste.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and personal protective equipment (PPE), as hazardous chemical waste.
-
Segregate this compound waste from other waste streams at the point of generation to prevent accidental mixing with incompatible substances.[1][2]
-
Use designated, clearly labeled, and leak-proof containers for this compound waste. The containers should be compatible with the chemical properties of the waste.[3]
2. Container Labeling and Storage:
-
All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[3][4]
-
Include the concentration and a clear hazard warning (e.g., "Cytotoxic," "Toxic").[4]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][3][4][5]
-
Ensure waste containers are kept securely closed except when adding waste.[5][6]
3. Disposal Procedures:
-
Never dispose of this compound down the sink or in the regular trash.[6][7]
-
Contact your institution's EHS department to arrange for the pickup and disposal of this compound waste.[5] EHS professionals are trained to handle and transport hazardous materials for final disposal, which is typically high-temperature incineration for cytotoxic compounds.[8][9][10]
-
For bulk quantities or expired stock of this compound, consult directly with your EHS office for specific guidance.
4. Decontamination and Spill Response:
-
Develop a spill response plan for this compound. In case of a spill, immediately alert laboratory personnel and follow your institution's established procedures.
-
Use appropriate PPE, including gloves, lab coat, and eye protection, when cleaning up spills.
-
Absorbent materials used for spill cleanup must be disposed of as hazardous waste.[6]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After thorough decontamination, deface the label before disposing of the container as regular trash, if permitted by your institution.[6]
Quantitative Data Summary
While specific quantitative data for this compound's physical and chemical properties are not widely published, the following table summarizes its known biological activity.
| Property | Value | Source |
| Target | Androgen Receptor (AR) and CYP17A1 | N/A |
| Mechanism of Action | Dual Inhibitor | N/A |
Signaling Pathway of this compound
This compound exerts its therapeutic effect by simultaneously targeting two key points in androgen-dependent signaling pathways, which are crucial for the growth of certain cancers. The following diagram illustrates this dual mechanism of action.
Experimental Workflow for Disposal
The following diagram outlines a logical workflow for the proper disposal of this compound waste from a research laboratory, emphasizing safety and compliance.
By adhering to these general guidelines and, most importantly, the specific protocols established by your institution and the information provided by the chemical supplier, you can ensure the safe and compliant disposal of this compound. This commitment to safety is integral to responsible research and the protection of both laboratory personnel and the environment.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. usbioclean.com [usbioclean.com]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. danielshealth.ca [danielshealth.ca]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Handling ODM-204: A Guide to Laboratory Safety and Operations
Disclaimer: This document provides guidance on the handling of the investigational compound ODM-204 based on general principles for potent pharmaceutical agents. An official Safety Data Sheet (SDS) for this compound is not publicly available. Researchers must consult the manufacturer or supplier for a specific SDS and conduct a thorough risk assessment before handling this compound.
This compound is an investigational, nonsteroidal dual inhibitor of the CYP17A1 enzyme and the androgen receptor (AR), developed for the treatment of castration-resistant prostate cancer (CRPC).[1][2] As a potent, biologically active molecule designed to modulate critical hormonal pathways, strict adherence to safety protocols is essential to minimize occupational exposure and ensure a safe laboratory environment.
Essential Safety and Handling Plan
Handling potent compounds like this compound requires a multi-faceted approach encompassing engineering controls, administrative procedures, and personal protective equipment. The primary routes of exposure to be controlled are inhalation of airborne particles and dermal contact.[3]
Hazard Assessment
| Hazard Type | Description |
| Pharmacological | As a dual inhibitor of CYP17A1 and the androgen receptor, this compound is designed to potently disrupt steroid biosynthesis and androgen signaling.[2][3] Accidental exposure could lead to hormonal effects. |
| Toxicological | While clinical trials reported mild adverse effects such as fatigue, nausea, and weight changes in patients, the toxicity of the pure, concentrated compound in a laboratory setting is not fully characterized.[4][5] New chemical entities without extensive toxicological data should be handled as potentially hazardous.[6] |
| Physical | The compound is likely a solid (powder). This form presents a significant risk of aerosolization during handling, such as weighing and transferring.[3] |
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific task and the potential for exposure. A risk-based approach should be adopted.[7]
| Task | Minimum Required PPE |
| Handling Unopened Containers | Nitrile gloves, lab coat, safety glasses. |
| Weighing & Transferring (Solid Form) | Double nitrile gloves, disposable impervious gown with closed cuffs, hair cover, shoe covers, safety glasses with side shields or chemical splash goggles, and a fit-tested N95 or higher respirator. All operations must be performed within a certified chemical fume hood, ventilated balance enclosure, or glove box.[6][8] |
| Preparing Solutions | Double nitrile gloves, disposable impervious gown, safety glasses with side shields or chemical splash goggles. Work should be conducted in a chemical fume hood. |
| Administering to Animals | Nitrile gloves, lab coat or disposable gown, safety glasses. |
| Handling Waste | Double nitrile gloves, disposable gown, safety glasses or goggles. |
Operational Plan: Step-by-Step Handling
-
Designated Area: All work with solid this compound must be conducted in a designated area with restricted access, such as a dedicated fume hood or a potent compound handling room.[8] The area should be clearly marked with warning signs.
-
Engineering Controls: Use primary engineering controls to minimize exposure. This includes certified chemical fume hoods, ventilated balance enclosures, or glove boxes for handling powders.[6] The facility should have single-pass air handling, and the potent compound area should be under negative pressure relative to adjacent spaces.[8]
-
Weighing the Compound:
-
Don all required PPE for handling solids.
-
Perform weighing within a ventilated balance enclosure or fume hood.
-
Use a dedicated set of spatulas and weigh boats.
-
Carefully transfer the weighed powder to a sealable container.
-
-
Preparing Stock Solutions:
-
Don appropriate PPE for handling liquids.
-
In a chemical fume hood, add solvent to the container with the pre-weighed this compound.
-
Ensure the container is securely capped before mixing or vortexing.
-
-
Decontamination:
-
After each operation, decontaminate all surfaces (weigh boats, spatulas, work surfaces) with an appropriate solvent (e.g., 70% ethanol or as determined by solubility data) followed by a cleaning agent.[9]
-
Dispose of all contaminated disposable materials as hazardous waste.
-
References
- 1. 2.4. Murine xenograft prostate cancer model [bio-protocol.org]
- 2. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agnopharma.com [agnopharma.com]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escopharma.com [escopharma.com]
- 9. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
